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  • Product: 2-(Bromomethyl)-5-nitro-1-benzofuran
  • CAS: 118679-18-8

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-(Bromomethyl)-5-nitro-1-benzofuran: A Practical and Theoretical Guide for Researchers

An In-Depth Technical Guide Abstract 2-(Bromomethyl)-5-nitro-1-benzofuran is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile intermediate for the development of novel pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-(Bromomethyl)-5-nitro-1-benzofuran is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile intermediate for the development of novel pharmaceutical agents and functional materials. The success of any synthetic or formulation endeavor involving this compound is fundamentally dictated by its solubility characteristics. An inadequate understanding of its solubility can lead to failed reactions, impure products, and significant delays in development timelines. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran in a range of common organic solvents. We merge theoretical principles, including physicochemical property analysis, with a detailed, field-proven experimental protocol to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important chemical intermediate.

Physicochemical Characterization and Its Impact on Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and the resulting intermolecular forces it can form with a solvent. For 2-(Bromomethyl)-5-nitro-1-benzofuran, several key features dictate its behavior.

The molecule possesses a rigid, largely aromatic benzofuran core, which contributes to its solid-state stability and influences its interactions with solvents. Key functional groups, namely the highly polar nitro group (-NO₂) and the reactive bromomethyl group (-CH₂Br), dominate its solubility profile. The nitro group, with its strong electron-withdrawing nature, introduces significant polarity and potential for dipole-dipole interactions. The bromomethyl group adds to the molecular weight and provides a site for potential hydrogen bonding, albeit weak.

A summary of the critical physicochemical properties is presented below.

Table 1: Key Physicochemical Properties of 2-(Bromomethyl)-5-nitro-1-benzofuran

PropertyValueImplication for Solubility
Molecular Formula C₉H₆BrNO₃-
Molecular Weight 256.05 g/mol Higher molecular weight can decrease solubility, particularly in non-polar solvents.
Melting Point 155-158 °CA relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.
Appearance Yellow Solid-
Polarity HighThe presence of the nitro group and oxygen heteroatom suggests a strong preference for polar solvents.
Structure

The combination of a planar aromatic system with highly polar functional groups indicates a complex solubility profile, likely favoring polar aprotic solvents.

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, a theoretical approach can guide solvent selection, saving time and resources. The age-old principle of "like dissolves like" is a useful starting point. Given the polar nature of 2-(Bromomethyl)-5-nitro-1-benzofuran, it is logical to predict poor solubility in non-polar solvents like hexanes and higher solubility in polar solvents.

However, a more nuanced prediction can be made by considering the different types of intermolecular forces at play. Solvents can be broadly classified as:

  • Non-Polar: (e.g., Hexane, Toluene) - Primarily interact via weak van der Waals forces. Unlikely to be effective.

  • Polar Aprotic: (e.g., DMSO, DMF, Acetonitrile, Acetone) - Possess large dipole moments but lack O-H or N-H bonds. These are often excellent solvents for polar molecules as they can solvate charged or highly polar groups without interfering with reactivity.

  • Polar Protic: (e.g., Methanol, Ethanol, Water) - Have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

For 2-(Bromomethyl)-5-nitro-1-benzofuran, polar aprotic solvents are hypothesized to be most effective. They can effectively solvate the polar nitro group and the benzofuran ring system through dipole-dipole interactions, without the risk of reacting with the electrophilic bromomethyl group, a potential side reaction with nucleophilic protic solvents under certain conditions.

The logical flow for selecting an appropriate solvent based on these principles is outlined below.

G cluster_0 Solute Analysis cluster_1 Solvent Classification A 2-(Bromomethyl)-5-nitro-1-benzofuran B Key Features: - Polar Nitro Group (-NO2) - Aromatic Benzofuran Core - Reactive Bromomethyl Group A->B F Prediction: High Solubility B->F 'Like Dissolves Like' (Strong Dipole Interactions) G Prediction: Moderate to Low Solubility (Potential for Reactivity) B->G Mismatched Polarity & Potential H-Bonding H Prediction: Very Low Solubility B->H Mismatched Polarity (Weak van der Waals Forces) C Polar Aprotic (DMSO, DMF, Acetone) D Polar Protic (Methanol, Ethanol) E Non-Polar (Hexane, Toluene) F->C G->D H->E

Caption: Logical workflow for predicting solvent compatibility.

Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the universally accepted gold standard. This method ensures that the solution reaches equilibrium, providing a true measure of a compound's solubility at a given temperature.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation, resulting in a saturated solution. The concentration of the solute in the supernatant is then measured to determine the solubility.

Experimental Workflow

G A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow solid to settle. Alternatively, centrifuge to pellet excess solid. B->C D Step 4: Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E Step 5: Dilution & Analysis Dilute sample with a suitable mobile phase and quantify concentration using HPLC-UV. D->E F Result: Solubility (mg/mL) E->F

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 2-(Bromomethyl)-5-nitro-1-benzofuran into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Using a calibrated pipette, add 2.0 mL of the chosen organic solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurry at a moderate speed (e.g., 250 RPM) for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for compounds with slow dissolution kinetics.

  • Phase Separation:

    • After the equilibration period, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • For improved separation, centrifuge the vial at 5000 x g for 15 minutes.

  • Sampling and Dilution:

    • Carefully open the vial and, using a clean pipette, withdraw an aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet at the bottom.

    • Immediately dilute the aliquot in a known volume (e.g., 10 mL) of a suitable diluent (typically the mobile phase for the analytical method) in a volumetric flask. This prevents the compound from precipitating out due to temperature changes or solvent evaporation.

  • Quantification via HPLC-UV:

    • Prepare a series of calibration standards of 2-(Bromomethyl)-5-nitro-1-benzofuran of known concentrations.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A C18 column is typically suitable, with a mobile phase such as acetonitrile and water. The UV detection wavelength should be set to the λmax of the compound for maximum sensitivity.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value represents the solubility.

Representative Solubility Data (Hypothetical)

While a comprehensive experimental dataset for this specific molecule is not publicly available, we can construct a hypothetical profile based on the theoretical principles discussed. This table serves as a guide for what a researcher might expect to find.

Table 2: Predicted Solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
HexaneNon-Polar< 0.1Very poor match of polarity.
TolueneNon-Polar (Aromatic)1 - 5Aromatic character offers some interaction with the benzofuran ring, but polarity is still mismatched.
Dichloromethane (DCM)Moderately Polar10 - 25Good balance of polarity to interact with the nitro group without being overly polar.
AcetonePolar Aprotic50 - 100Strong dipole-dipole interactions with the nitro group.
Acetonitrile (ACN)Polar Aprotic40 - 80Effective polar solvent, slightly less effective than acetone for this structure type.
N,N-Dimethylformamide (DMF)Polar Aprotic> 200Highly polar, excellent at solvating polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Highly polar, excellent at solvating polar functional groups.
Ethyl AcetateModerately Polar15 - 30Ester functionality provides moderate polarity.
MethanolPolar Protic5 - 15H-bonding capability does not offer a significant advantage and potential for side-reactions exists.
EthanolPolar Protic3 - 10Lower polarity than methanol, resulting in lower solubility.

Conclusion and Recommendations

The solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran is governed by its highly polar nature, stemming from the prominent nitro group. This guide establishes that:

  • High solubility is anticipated in polar aprotic solvents such as DMSO, DMF, and Acetone. These solvents should be the first choice for reaction media and stock solution preparation.

  • Moderate solubility can be expected in solvents of intermediate polarity like Dichloromethane and Ethyl Acetate.

  • Poor solubility is predicted in non-polar solvents (Hexane) and, to a lesser extent, in polar protic solvents (Methanol, Ethanol).

For any critical application, it is imperative to move beyond prediction and perform an empirical determination. The provided isothermal shake-flask protocol is a robust and reliable method for generating accurate solubility data. This data is fundamental for designing efficient synthetic routes, developing robust purification strategies, and ensuring the success of downstream applications in drug discovery and materials science.

References

  • BLD Pharmatech. 2-(Bromomethyl)-5-nitrobenzofuran MSDS. Available at: [Link]

  • OECD. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Available at: [Link]

Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-5-nitro-1-benzofuran: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-nitro-1-benzofuran, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-nitro-1-benzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established synthetic methodologies and the known properties of analogous structures to present a reliable resource for researchers. This guide details a plausible synthetic pathway, outlines key physical and chemical characteristics, and discusses potential applications, particularly in the realm of drug discovery. The information herein is grounded in established chemical principles and supported by citations to relevant primary literature, ensuring scientific integrity and providing a solid foundation for further investigation.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the development of a vast array of biologically active molecules.[1][2] Its derivatives are prevalent in natural products and have been extensively explored in synthetic chemistry, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The introduction of a nitro group and a bromomethyl substituent onto the benzofuran scaffold, as in 2-(Bromomethyl)-5-nitro-1-benzofuran, is anticipated to impart unique reactivity and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and susceptibility to nucleophilic attack, while the bromomethyl group serves as a reactive handle for further chemical modifications.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueSource/Rationale
Molecular Formula C₉H₆BrNO₃Calculated
Molecular Weight 256.05 g/mol Calculated
Appearance Pale yellow to brown solidAnalogy to other nitroaromatic compounds.
Melting Point (°C) Data not available. For comparison, 3-bromo-2-methyl-7-nitro-1-benzofuran has a melting point of 123-124 °C.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water.General solubility of related organic compounds.

For definitive characterization, the following analytical techniques would be essential upon synthesis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the aromatic protons, the methylene protons of the bromomethyl group, and the furan ring proton. ¹³C NMR would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-Br bond, the nitro group (NO₂), and the aromatic C-H and C=C bonds.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, confirming the empirical formula.

Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran: A Proposed Experimental Protocol

The synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran can be logically approached through a two-step sequence starting from commercially available 5-nitrosalicylaldehyde. This proposed pathway is based on established methods for the synthesis of 2-alkyl-5-nitrobenzofurans and the subsequent benzylic bromination of a methyl group on the benzofuran core.[4][5]

Synthetic Workflow

The proposed synthesis involves two key transformations:

  • Step 1: Synthesis of 2-Methyl-5-nitro-1-benzofuran. This involves the condensation of 5-nitrosalicylaldehyde with chloroacetone.

  • Step 2: Bromination of 2-Methyl-5-nitro-1-benzofuran. This step utilizes a selective free-radical bromination of the methyl group at the 2-position to yield the final product.

Synthesis_Workflow Start 5-Nitrosalicylaldehyde & Chloroacetone Step1 Step 1: Cyclization (Synthesis of 2-Methyl-5-nitro-1-benzofuran) Start->Step1 Intermediate 2-Methyl-5-nitro-1-benzofuran Step1->Intermediate Step2 Step 2: Bromination (Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran) Intermediate->Step2 Product 2-(Bromomethyl)-5-nitro-1-benzofuran Step2->Product

Caption: Proposed two-step synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitro-1-benzofuran

This procedure is adapted from methodologies for the synthesis of related 2-alkyl-5-nitrobenzofurans.[4]

  • Reaction Setup: To a solution of 5-nitrosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or ethanol, add potassium carbonate (2 equivalents) as a base.

  • Addition of Reagent: To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methyl-5-nitro-1-benzofuran.

Step 2: Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran

This procedure is based on the established method for the bromination of a methyl group at the 2-position of a benzofuran ring.[5]

  • Reaction Setup: Dissolve the 2-methyl-5-nitro-1-benzofuran (1 equivalent) obtained from Step 1 in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

  • Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-(Bromomethyl)-5-nitro-1-benzofuran.

Reactivity and Potential Applications

The chemical structure of 2-(Bromomethyl)-5-nitro-1-benzofuran suggests a high degree of reactivity, making it a versatile building block in organic synthesis.

Key Reaction Pathways

Reactivity_Diagram StartingMaterial 2-(Bromomethyl)-5-nitro-1-benzofuran Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols, alcohols) StartingMaterial->Nucleophilic_Substitution -Br⁻ Wittig_Reaction Wittig Reaction (Formation of alkenes) StartingMaterial->Wittig_Reaction with PPh₃, then base and carbonyl Further_Functionalization Further Functionalization (e.g., reduction of nitro group) Nucleophilic_Substitution->Further_Functionalization

Caption: Key reaction pathways for 2-(Bromomethyl)-5-nitro-1-benzofuran.

The presence of the bromomethyl group at the 2-position makes this compound an excellent substrate for nucleophilic substitution reactions . It can readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups. This reactivity is crucial for the synthesis of libraries of compounds for biological screening.

Furthermore, the bromomethyl group can be converted into a phosphonium salt, which can then be used in Wittig reactions to form alkenes, expanding the synthetic utility of this intermediate.

The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This provides another avenue for creating a diverse range of derivatives.

Applications in Drug Discovery

Given the established biological activities of benzofuran derivatives, 2-(Bromomethyl)-5-nitro-1-benzofuran is a promising scaffold for the development of new therapeutic agents. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR). Potential therapeutic areas include:

  • Anticancer Agents: Many nitroaromatic compounds exhibit anticancer properties, and the benzofuran core is present in numerous anticancer agents.

  • Antimicrobial Agents: The benzofuran scaffold is known to have antibacterial and antifungal activities.

  • Enzyme Inhibitors: The reactive bromomethyl group can act as an electrophilic trap to covalently modify active site residues of target enzymes.

Safety and Handling

As a brominated nitroaromatic compound, 2-(Bromomethyl)-5-nitro-1-benzofuran should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Toxicity: While specific toxicity data is unavailable, compounds of this class are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Reactivity: Avoid contact with strong bases and oxidizing agents.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2-(Bromomethyl)-5-nitro-1-benzofuran represents a valuable yet underexplored synthetic intermediate. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. By leveraging established chemical principles and analogous reactions, a robust framework for the investigation of this compound has been established. It is our hope that this guide will serve as a catalyst for further research into this promising molecule and its derivatives, ultimately leading to the development of novel and effective solutions in medicine and materials science.

References

  • Kwiecień, H. (2008). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. Retrieved from [Link]

  • IJBAP. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Retrieved from [Link]

  • American Elements. (n.d.). 2-bromo-5-(bromomethyl)furan. Retrieved from [Link]

  • Krawiecka, M., et al. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica-Drug Research.
  • EAS Publisher. (2023, September 7).
  • Duan, X.-F., et al. (2011). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrofuran. Retrieved from [Link]

  • Wang, X., et al. (2020). Synthesis of Dibenzofurans Derivatives via Benzannulation of 2‐Nitrobenzofurans and Alkylidene Malononitriles. ResearchGate. Retrieved from [Link]

  • Romagnoli, R., et al. (2022).
  • Cornforth, J. W., & Sierakowski, A. F. (1982). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry.
  • ChemSynthesis. (n.d.). 3-bromo-2-methyl-7-nitro-1-benzofuran. Retrieved from [Link]

  • Osipov, D. (2023). Methods for the preparation of 2-nitrobenzofurans. ResearchGate. Retrieved from [Link]

Sources

Foundational

Advanced Mechanistic Profiling of Benzofuran-Based Antimicrobial Agents

Topic: Mechanism of Action for Benzofuran-Based Antimicrobial Agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary The benzofuran scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for Benzofuran-Based Antimicrobial Agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, distinguished by its lipophilic profile and capacity for diverse electronic tuning.[1] Unlike single-target antibiotics, benzofuran derivatives exhibit a "multi-modal" efficacy profile, capable of interrogating distinct bacterial vulnerabilities ranging from replication machinery (DNA Gyrase/Topo IV) to cell division dynamics (FtsZ) and membrane integrity. This guide provides a technical deep-dive into these mechanisms, offering validated experimental protocols and structural insights to accelerate the development of next-generation antimicrobial candidates.

Structural Basis of Activity (SAR Analysis)

The pharmacological potency of benzofurans is governed by specific substitution patterns that modulate lipophilicity (


) and electronic distribution.
PositionFunctional RoleOptimization Insight
C-2 Pharmacophore Linker Critical for hybridization. Attachment of pyrazole, thiazole, or acylhydrazone moieties here significantly enhances binding affinity to GyrB ATP pockets.
C-3 Steric/Electronic Tuning Substituents here (e.g., acetic acid, carboxamides) often dictate solubility and can modulate interaction with the hydrophobic groove of enzymes like DsbA or FtsZ.
C-5 Halogenation Site Introduction of halogens (Br, Cl) or hydroxyls (-OH) increases lipophilicity and membrane penetration. C-5 bromination is frequently correlated with enhanced antifungal and antibacterial potency.
Benzene Ring

-Stacking
The aromatic core engages in

-

stacking interactions with aromatic residues (e.g., Tyr, Phe, Trp) in the active sites of target proteins.

Mechanism I: DNA Gyrase & Topoisomerase IV Inhibition

Target: Bacterial Type II Topoisomerases (GyrB subunit). Mode of Action: Competitive inhibition at the ATP-binding site.

Benzofuran-pyrazole hybrids function as ATPase inhibitors. Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, these agents compete with ATP for the nucleotide-binding pocket of the GyrB subunit. This prevents the energy-dependent strand passage required for negative supercoiling, effectively arresting DNA replication.

Pathway Visualization

GyraseInhibition ATP ATP Molecule GyrB GyrB Subunit (ATP Binding Pocket) ATP->GyrB Natural Binding Benzofuran Benzofuran Inhibitor Benzofuran->GyrB Competitive Blockade (High Affinity) Hydrolysis ATP Hydrolysis GyrB->Hydrolysis With ATP Arrest Replication Arrest (Bacteriostasis/Cidal) GyrB->Arrest With Inhibitor Energy Energy Transduction Hydrolysis->Energy Supercoiling Negative Supercoiling Energy->Supercoiling Replication DNA Replication Supercoiling->Replication

Figure 1: Competitive inhibition logic of benzofuran derivatives at the GyrB ATP-binding interface.

Validation Protocol: ATPase Inhibition Assay

Objective: Quantify the IC50 of benzofuran derivatives against E. coli GyrB.

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 5 mM MgCl2.

    • Substrate: 1.5 mM ATP.

    • Enzyme: Recombinant E. coli GyrB subunit (4 µM stock).

    • Detection: Malachite Green Phosphate Detection Kit.

  • Procedure:

    • Step 1: Dilute benzofuran test compounds in DMSO (final DMSO < 1%).

    • Step 2: Incubate GyrB enzyme (20 nM final) with test compounds in Assay Buffer for 10 min at 25°C.

    • Step 3: Initiate reaction by adding ATP (500 µM final).

    • Step 4: Incubate for 60 min at 37°C.

    • Step 5: Terminate reaction by adding Malachite Green reagent.

    • Step 6: Measure absorbance at 620 nm (A620) after 15 min.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Self-Validation: Novobiocin (known GyrB inhibitor) must serve as the positive control.

Mechanism II: FtsZ Polymerization Inhibition

Target: Filamenting temperature-sensitive mutant Z (FtsZ). Mode of Action: Inhibition of GTP-dependent polymerization.[2]

Benzofuroquinolinium derivatives target the GTP-binding site or the interdomain cleft of FtsZ.[2] By preventing the assembly of the Z-ring (the scaffold for the divisome), these agents induce cell filamentation—a hallmark phenotype where bacteria continue to grow in length but fail to divide, eventually leading to lysis.

Pathway Visualization

FtsZPathway Monomer FtsZ Monomers Complex FtsZ-GTP Complex Monomer->Complex + GTP Filamentation Cell Filamentation (Lysis) Monomer->Filamentation Polymerization Blocked GTP GTP Inhibitor Benzofuran Derivative Inhibitor->Monomer Binds Polymer Protofilaments (Z-Ring) Complex->Polymer Polymerization Division Septum Formation & Division Polymer->Division

Figure 2: Disruption of the bacterial cell division cycle via FtsZ inhibition.

Validation Protocol: Light Scattering Polymerization Assay

Objective: Monitor the kinetics of FtsZ assembly in real-time.

  • Reagent Prep:

    • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

    • Protein: Purified recombinant FtsZ (10 µM).

    • Trigger: GTP (1 mM).

  • Procedure:

    • Step 1: Establish a baseline: Incubate FtsZ (5 µM final) in buffer with the benzofuran compound (10–50 µM) for 10 min at 30°C in a quartz cuvette.

    • Step 2: Place cuvette in a fluorescence spectrometer (excitation/emission set to 600 nm for scattering; slit width 2.5 nm).

    • Step 3: Add GTP (1 mM) to initiate polymerization.

    • Step 4: Record light scattering intensity continuously for 20–30 min.

  • Interpretation:

    • Control: Rapid increase in scattering intensity (polymer formation) followed by a plateau.

    • Active Compound: Significant reduction or complete suppression of the scattering slope.

    • Self-Validation: Include a vehicle control (DMSO only) and a known FtsZ inhibitor (e.g., PC190723 or sanguinarine).

Mechanism III: Membrane Disruption

Target: Bacterial Cell Membrane (Phospholipid Bilayer). Mode of Action: Cationic-amphiphilic interaction leading to depolarization.

Certain benzofuran derivatives, particularly those with cationic side chains (aza-benzofurans) or high lipophilicity, act as membrane-active agents.[3] They integrate into the lipid bilayer, disrupting the electrochemical gradient and causing leakage of intracellular contents.

Validation Protocol: Membrane Permeability Assay (NPN Uptake)

Objective: Assess outer membrane permeabilization in Gram-negative bacteria.

  • Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in hydrophobic lipid environments. Intact outer membranes exclude NPN; disrupted membranes allow uptake.

  • Procedure:

    • Step 1: Harvest E. coli cells (mid-log phase), wash, and resuspend in 5 mM HEPES buffer (pH 7.2) to OD600 = 0.5.

    • Step 2: Add NPN to a final concentration of 10 µM. Background fluorescence should be stable.

    • Step 3: Add benzofuran test compound (at 1x, 2x, 4x MIC).

    • Step 4: Measure fluorescence immediately (Ex: 350 nm, Em: 420 nm).

  • Data Analysis:

    • NPN Uptake Factor =

      
      .
      
    • Self-Validation: Polymyxin B (known membrane disruptor) serves as the positive control.

Comparative Efficacy Data

The following table synthesizes potency data for select benzofuran classes against key targets.

Compound ClassTargetOrganismPotency MetricReference
Benzofuran-Pyrazole (Cmpd 9) DNA Gyrase BE. coliIC50: 9.80 µM[1]
Benzofuroquinolinium FtsZS. aureus (MRSA)MIC: 2–4 µg/mL[4]
Aza-benzofurans Membrane/GeneralP. italicumMIC: 12.5 µg/mL[8]
Benzodioxane-benzamides FtsZS. pneumoniaeMIC: 25–80 µg/mL[6]

References

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals (Basel). 2024.[4]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. 2017.

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Journal of Medicinal Chemistry. 2001.

  • Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ. Frontiers in Microbiology. 2018.[5]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules. 2016.

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors. International Journal of Molecular Sciences. 2025.

  • Methods for screening and evaluation of antimicrobial activity. Journal of Applied Microbiology. 2023.[6]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Marine Drugs. 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran , a critical scaffold in the development of antimicrobial and anti-inflammatory therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran , a critical scaffold in the development of antimicrobial and anti-inflammatory therapeutics.

Unlike generic organic synthesis guides, this protocol prioritizes chemoselectivity —specifically the preservation of the nitro group during the reduction of the furan ring substituents. The pathway selected avoids the common pitfall of over-reduction (to amino-benzofurans) by utilizing a Mixed Anhydride Activation strategy rather than direct hydride reduction of the ester.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(Bromomethyl)-5-nitro-1-benzofuran , combines a reactive electrophilic tail (bromomethyl) with a pharmacophore-essential nitro group. The primary synthetic challenge is constructing the benzofuran core while maintaining the oxidation state of the nitro group.

Strategic Pathway Selection

We reject the "Direct Bromination" of 2-methyl-5-nitrobenzofuran using NBS due to the high probability of radical propagation affecting the nitro-aromatic ring and the difficulty in controlling mono-bromination. Instead, we employ a Stepwise Construction Strategy :

  • Regioselective Nitration: Establishing the 5-nitro pharmacophore early.

  • Perkin-Type Annulation: Constructing the furan ring with a carboxylate handle.

  • Chemoselective Reduction: Converting the carboxylate to an alcohol without touching the nitro group via a Mixed Anhydride intermediate.

  • Appel Bromination: Converting the alcohol to the alkyl bromide under neutral conditions.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Figure 1: Retrosynthetic analysis prioritizing nitro-group preservation. Target 2-(Bromomethyl)-5-nitro-1-benzofuran (Target) Alcohol (5-Nitrobenzofuran-2-yl)methanol (Precursor) Target->Alcohol Bromination (Appel or PBr3) Acid 5-Nitrobenzofuran-2-carboxylic Acid (Stable Intermediate) Alcohol->Acid Chemoselective Reduction (Mixed Anhydride) Ester Ethyl 5-nitrobenzofuran-2-carboxylate (Cyclized Product) Acid->Ester Hydrolysis NitroSal 5-Nitrosalicylaldehyde (Key Building Block) Ester->NitroSal Annulation (Ethyl Bromoacetate) Start Salicylaldehyde (Starting Material) NitroSal->Start Nitration (HNO3/AcOH)

Detailed Experimental Protocols

Phase 1: Regioselective Nitration of Salicylaldehyde

Objective: Synthesize 5-nitrosalicylaldehyde with minimal 3-nitro isomer formation.

Reagents:

  • Salicylaldehyde (1.0 eq)[1]

  • Nitric Acid (70%, 1.2 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolve salicylaldehyde in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 15°C using a water bath. Critical: Lower temperatures (<10°C) favor the 3-nitro isomer; higher temperatures (>25°C) lead to dinitration.

  • Add nitric acid dropwise over 30 minutes, maintaining the temperature between 15–20°C.

  • Stir for 2 hours at room temperature. A yellow precipitate will form.

  • Pour the mixture into ice-water (5x reaction volume).

  • Filter the yellow solid. Recrystallize from ethanol/acetic acid to isolate the 5-nitro isomer (mp: 126–128°C). The 3-nitro isomer remains largely in the mother liquor.

Phase 2: Benzofuran Ring Construction (Annulation)

Objective: Form the benzofuran ring via O-alkylation followed by intramolecular condensation.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Charge a flask with 5-nitrosalicylaldehyde and anhydrous DMF (10 mL/g).

  • Add

    
     and stir at room temperature for 15 minutes to form the phenoxide (color change to deep orange/red).
    
  • Add Ethyl Bromoacetate in one portion.

  • Heat the reaction to 80°C for 4–6 hours.

    • Mechanistic Note: The initial step is O-alkylation. The elevated temperature drives the subsequent intramolecular Aldol-type condensation and dehydration to close the furan ring.

  • Cool to room temperature and pour into ice-water.

  • Filter the precipitate. Wash with water to remove DMF.

  • Dry the solid to obtain Ethyl 5-nitrobenzofuran-2-carboxylate .

Phase 3: Chemoselective Reduction (The "Mixed Anhydride" Method)

Objective: Reduce the ester to the primary alcohol without reducing the nitro group. Note: Direct use of


 is prohibited as it will reduce the nitro group to an azo or amine species.

Reagents:

  • Ethyl 5-nitrobenzofuran-2-carboxylate (from Phase 2)

  • Lithium Hydroxide (LiOH, 2.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (

    
    , 1.1 eq)
    
  • Sodium Borohydride (

    
    , 2.5 eq)[2]
    
  • THF/Water (for hydrolysis), THF (dry, for reduction)

Protocol:

  • Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH and stir at 50°C until TLC shows consumption of ester (~2h). Acidify with 1M HCl to precipitate 5-Nitrobenzofuran-2-carboxylic acid . Filter and dry.

  • Activation: Dissolve the acid (1.0 eq) in dry THF at -5°C (ice/salt bath). Add Triethylamine (1.1 eq).

  • Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 minutes. A white precipitate (

    
    ) will form. This generates the Mixed Anhydride intermediate.
    
  • Reduction: Filter off the amine salt rapidly (or proceed in situ if stirring is efficient). Add

    
     (2.5 eq) in one portion, followed by the dropwise addition of Methanol (small volume) to activate the borohydride.
    
  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench with 1M HCl (carefully). Extract with Ethyl Acetate.[3][4]

  • Evaporate solvent to yield (5-Nitrobenzofuran-2-yl)methanol .

Phase 4: Appel Bromination

Objective: Convert the alcohol to the alkyl bromide under neutral conditions.

Reagents:

  • (5-Nitrobenzofuran-2-yl)methanol (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.2 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Dissolve the alcohol and

    
     in anhydrous DCM at 0°C.
    
  • Add

    
     portion-wise over 15 minutes. The solution may turn slightly yellow.
    
  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Evaporate the solvent directly.

  • Purification: The residue contains the product and Triphenylphosphine oxide (

    
    ). Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
    
  • Product: 2-(Bromomethyl)-5-nitro-1-benzofuran (Pale yellow solid).[5]

Process Data & Troubleshooting

Reagent Stoichiometry & Conditions Table
StepTransformationReagentsConditionsKey Observation
1 Nitration

, AcOH
15–20°C, 2hYellow ppt forms. Temp control critical for isomer purity.
2 AnnulationEthyl Bromoacetate,

DMF, 80°C, 4hDeep red solution turns lighter/brown upon completion.
3a HydrolysisLiOH, THF/H2O50°C, 2hEster disappears on TLC. Acid precipitates upon HCl addition.
3b Reduction

,

,

-5°C to RTGas evolution (

) during reduction. Nitro group remains intact.[2]
4 Bromination

,

DCM, 0°C, 3hReaction is clean.

is the main byproduct.
Troubleshooting Guide
  • Issue: Presence of 3-Nitro Isomer. [2]

    • Cause: Nitration temperature too low (<10°C) or improper solvent.

    • Fix: Recrystallize the crude aldehyde from Ethanol. The 5-nitro isomer is significantly less soluble than the 3-nitro isomer.

  • Issue: Incomplete Cyclization (Phase 2).

    • Cause: Reaction stopped at the O-alkylation stage (intermediate: Ethyl 2-(2-formyl-4-nitrophenoxy)acetate).

    • Fix: Increase temperature to 100°C or add a stronger base (e.g., DBU, catalytic) to drive the aldol condensation.

  • Issue: Reduction of Nitro Group (Phase 3).

    • Cause: Use of

      
       or catalytic hydrogenation (
      
      
      
      ).
    • Fix: Strictly adhere to the Mixed Anhydride/

      
        method. Alternatively, use 
      
      
      
      at 0°C, which reduces acids to alcohols but is slower to react with nitro groups.

Reaction Pathway Visualization

SynthesisFlow Figure 2: Step-by-step synthetic workflow with reagents. Sal Salicylaldehyde NitroSal 5-Nitrosalicylaldehyde Sal->NitroSal HNO3, AcOH 15-20°C Ester Ethyl 5-nitrobenzofuran- 2-carboxylate NitroSal->Ester Ethyl Bromoacetate K2CO3, DMF, 80°C Acid 5-Nitrobenzofuran- 2-carboxylic Acid Ester->Acid LiOH, THF/H2O Hydrolysis Alcohol (5-Nitrobenzofuran- 2-yl)methanol Acid->Alcohol 1. ClCO2Et, Et3N 2. NaBH4 (Chemoselective) Bromide 2-(Bromomethyl)-5-nitro- 1-benzofuran Alcohol->Bromide CBr4, PPh3 DCM, 0°C

References

  • Selective Nitration of Salicylaldehyde

    • Source: GuideChem / P
    • Relevance: Establishes the protocol for low-temperature nitr
  • Benzofuran Ring Assembly (Annulation)

    • Source: ChemSpider Synthetic Pages / Synthetic Communic
    • Relevance: Details the "One-Pot" O-alkylation and dehydrative annulation using Ethyl Bromoacetate and Potassium Carbon
  • Chemoselective Reduction (Mixed Anhydride Method)

    • Source:Tetrahedron / Semantic Scholar.[6] "Reduction of carboxylic acids into alcohols using NaBH4...".

    • Relevance: Validates the use of Activated Acid/ for reducing carboxylates in the presence of sensitive groups like nitro.
  • Appel Bromination Protocol

    • Source: Common Organic Chemistry / Org. Synth.
    • Relevance: Standard protocol for converting primary alcohols to alkyl bromides under neutral conditions.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-5-nitro-1-benzofuran

Introduction: The Strategic Importance of 2-(Bromomethyl)-5-nitro-1-benzofuran in Medicinal Chemistry and Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Bromomethyl)-5-nitro-1-benzofuran in Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biological importance.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this versatile class of compounds, 2-(Bromomethyl)-5-nitro-1-benzofuran emerges as a highly valuable and reactive building block for the synthesis of novel molecular entities.

The strategic placement of a bromomethyl group at the 2-position of the benzofuran ring provides an electrophilic center primed for nucleophilic attack. This, combined with the electron-withdrawing nitro group at the 5-position, which can modulate the electronic properties of the molecule and potentially influence its biological activity, makes 2-(Bromomethyl)-5-nitro-1-benzofuran a key intermediate for the generation of diverse compound libraries. The ability to readily introduce a variety of functionalities at the 2-position through nucleophilic substitution allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

This technical guide provides an in-depth exploration of the nucleophilic substitution protocols utilizing 2-(Bromomethyl)-5-nitro-1-benzofuran. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively employ this versatile reagent in their synthetic endeavors.

Mechanistic Rationale: The SN2 Pathway and Influencing Factors

The nucleophilic substitution reactions of 2-(Bromomethyl)-5-nitro-1-benzofuran predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon of the bromomethyl group, and the bromide leaving group departs simultaneously.

Caption: The SN2 reaction is a cornerstone of organic synthesis.

Several key factors influence the rate and efficiency of these SN2 reactions:

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as thiolates and primary amines, will react more rapidly than weaker nucleophiles, like water or alcohols.

  • Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.

  • Leaving Group Ability: The bromide ion is an excellent leaving group due to its stability in solution, which facilitates the forward reaction.

  • Steric Hindrance: The bromomethyl group is primary and relatively unhindered, which is ideal for the backside attack characteristic of the SN2 mechanism.

The presence of the 5-nitro group, while not directly involved in the substitution at the 2-bromomethyl position, can influence the overall reactivity and properties of the resulting products. The electron-withdrawing nature of the nitro group can impact the electron density of the benzofuran ring system, which may be relevant for subsequent chemical transformations or biological interactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 2-(Bromomethyl)-5-nitro-1-benzofuran with representative amine, thiol, and phenol nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of 2-((Alkyl/Arylamino)methyl)-5-nitro-1-benzofurans

This protocol outlines the general procedure for the reaction of 2-(Bromomethyl)-5-nitro-1-benzofuran with primary and secondary amines.

  • 2-(Bromomethyl)-5-nitro-1-benzofuran

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Caption: General workflow for the synthesis of 2-aminomethyl-5-nitro-1-benzofurans.

  • To a solution of 2-(Bromomethyl)-5-nitro-1-benzofuran (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M), add the primary or secondary amine (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq), to the reaction mixture. The base serves to neutralize the hydrobromic acid generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((alkyl/arylamino)methyl)-5-nitro-1-benzofuran.

Protocol 2: Synthesis of 2-((Alkyl/Arylthio)methyl)-5-nitro-1-benzofurans

This protocol describes the synthesis of thioether derivatives through the reaction of 2-(Bromomethyl)-5-nitro-1-benzofuran with thiols.

  • 2-(Bromomethyl)-5-nitro-1-benzofuran

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Caption: General workflow for the synthesis of 2-thiomethyl-5-nitro-1-benzofurans.

  • To a solution of the thiol (1.1 eq) in anhydrous DMF or THF (0.2-0.5 M), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C to generate the thiolate nucleophile.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of 2-(Bromomethyl)-5-nitro-1-benzofuran (1.0 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water (if using NaH).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((alkyl/arylthio)methyl)-5-nitro-1-benzofuran.

Protocol 3: Synthesis of 2-((Aryloxy)methyl)-5-nitro-1-benzofurans

This protocol details the preparation of ether derivatives via the reaction of 2-(Bromomethyl)-5-nitro-1-benzofuran with phenols.

  • 2-(Bromomethyl)-5-nitro-1-benzofuran

  • Phenol or substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1 M aqueous sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Caption: General workflow for the synthesis of 2-phenoxymethyl-5-nitro-1-benzofurans.

  • To a mixture of the phenol (1.2 eq) and a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) in anhydrous DMF or acetonitrile (0.1-0.3 M), add 2-(Bromomethyl)-5-nitro-1-benzofuran (1.0 eq).

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, 1 M aqueous sodium hydroxide solution (to remove unreacted phenol), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system to obtain the pure 2-((aryloxy)methyl)-5-nitro-1-benzofuran.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of 2-(Bromomethyl)-5-nitro-1-benzofuran. Please note that yields are representative and can vary based on the specific nucleophile and reaction scale.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Amines BenzylamineK₂CO₃Acetonitrile25-502-680-95
MorpholineEt₃NDMF25-604-1275-90
Thiols ThiophenolK₂CO₃DMF0 to 251-485-98
Benzyl thiolNaHTHF0 to 252-880-95
Phenols PhenolK₂CO₃DMF60-8012-2470-85
4-MethoxyphenolCs₂CO₃Acetonitrile80-1008-1675-90

Conclusion: A Versatile Scaffold for Chemical Innovation

2-(Bromomethyl)-5-nitro-1-benzofuran stands as a powerful and versatile electrophile for the construction of a wide array of novel benzofuran derivatives. The straightforward and generally high-yielding nucleophilic substitution protocols detailed herein provide a robust platform for the synthesis of compound libraries for screening in drug discovery and other life science applications. The ability to readily introduce diverse chemical functionalities at the 2-position allows for the fine-tuning of physicochemical and biological properties, making this reagent an invaluable tool in the arsenal of the modern synthetic chemist.

References

  • A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. RSC Advances, 2021.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2015.

  • Benzofuran synthesis - Organic Chemistry Portal.

  • Concise synthesis of α-substituted 2-benzofuranmethamines and other 2-subsituted benzofurans via α-substituted 2-benzofuranmethyl carbocation intermediates. The Journal of Organic Chemistry, 2013.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019.

  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Molbank, 2018.

  • Process for the preparation of 5-Nitrobenzofurans. Google Patents, 2004.

  • Method of preparing a benzofuran or benzothiophene compound. Google Patents, 2003.

  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate, 2008.

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 2025.

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 2013.

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 2017.

  • ring reactions of phenol. Chemguide.

  • Phenol reaction. SlideShare, 2018.

  • Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. ResearchGate, 2024.

  • Reaction with benzofuran analogs Reaction conditions: 8 (0.2 mmol),... ResearchGate, 2021.

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 2022.

  • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses, 2018.

  • Protocol for Amino PEG. BroadPharm, 2022.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec, 2021.

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 2017.

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications, 2023.

  • Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. Defense Technical Information Center, 1991.

  • Reaction of Furan and Thiophene. SlideShare, 2017.

  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... The Journal of Organic Chemistry, 2016.

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Wiley Online Library, 2020.

  • Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate, 2018.

  • Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i). ResearchGate, 2017.

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Method

Synthesis of Schiff Bases from 5-Nitro-1-Benzofuran Precursors: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 5-nitro-1-benzofuran precursors. This class of compounds is of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 5-nitro-1-benzofuran precursors. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities.[1][2][3] The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals engaged in drug development and organic synthesis.

The benzofuran scaffold is a privileged structure in drug discovery, known to impart a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a nitro group at the 5-position can further enhance these biological effects. Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized through the condensation of a primary amine with a carbonyl compound.[4][5] The imine linkage is often critical for the biological activities of these molecules.[1][2][4] This guide will focus on the synthesis of Schiff bases starting from key 5-nitro-1-benzofuran building blocks.

Foundational Concepts: The Chemistry of Benzofuran Schiff Bases

The synthesis of the target Schiff bases typically begins with a suitable 5-nitro-1-benzofuran precursor containing a carbonyl group, most commonly an aldehyde or a ketone. The core reaction is a nucleophilic addition of a primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond.[4][5]

The reactivity of the carbonyl group and the nucleophilicity of the primary amine are key factors influencing the reaction rate and yield. The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base.[4][6]

Strategic Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from the construction of the 5-nitro-1-benzofuran core, followed by the introduction of a carbonyl functionality, and culminating in the Schiff base formation.

G cluster_0 Precursor Synthesis cluster_1 Schiff Base Formation cluster_2 Analysis & Application Starting Material Starting Material 5-Nitro-1-benzofuran Core 5-Nitro-1-benzofuran Core Starting Material->5-Nitro-1-benzofuran Core Nitration & Cyclization Carbonyl Precursor Carbonyl Precursor 5-Nitro-1-benzofuran Core->Carbonyl Precursor Formylation/Acylation Schiff Base Schiff Base Carbonyl Precursor->Schiff Base Condensation with R-NH2 Characterization Characterization Schiff Base->Characterization Spectroscopy Primary Amine Primary Amine Primary Amine->Schiff Base Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Antimicrobial/Anticancer assays

Caption: General workflow for the synthesis and evaluation of 5-nitro-1-benzofuran derived Schiff bases.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of key intermediates and the final Schiff base products.

Protocol 1: Synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde

This protocol outlines the synthesis of a key aldehyde precursor.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Step A: Synthesis of Diethyl 2-(2-formyl-4-nitrophenoxy)malonate: To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate. Slowly add diethyl bromomalonate and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step B: Hydrolysis and Decarboxylation: Once the reaction is complete, add a solution of sodium hydroxide and heat the mixture. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude 5-nitro-1-benzofuran-2-carboxylic acid.

  • Step C: Reduction to Aldehyde: The carboxylic acid can be converted to the corresponding aldehyde via standard reduction protocols, for instance, by conversion to the acid chloride followed by reduction.

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol describes the condensation reaction to form the Schiff base.[4][7]

Materials:

  • 5-Nitro-1-benzofuran carbaldehyde or ketone precursor (1.0 equivalent)

  • Substituted primary amine (1.0-1.2 equivalents)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Reaction Setup:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Dissolve 5-nitro-1-benzofuran carbonyl precursor in ethanol in a round-bottom flask. B 2. Add a solution of the primary amine in ethanol. A->B C 3. Add a few drops of glacial acetic acid. B->C D 4. Attach a condenser and reflux the mixture. C->D E 5. Monitor reaction by TLC. F 6. Cool the reaction mixture to room temperature. E->F G 7. Collect the precipitate by filtration. F->G H 8. Recrystallize from a suitable solvent (e.g., ethanol). G->H

Caption: Step-by-step workflow for the synthesis of Schiff bases.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 5-nitro-1-benzofuran carbonyl precursor in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0-1.2 equivalents of the desired primary amine in absolute ethanol.[7]

  • Reaction: While stirring the aldehyde/ketone solution, slowly add the amine solution. Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Reflux: Attach a condenser and heat the mixture to reflux. The reaction time can vary from 1 to 24 hours, depending on the reactants.[7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[7] Collect the solid by vacuum filtration and wash with cold ethanol.[4] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

Characterization of Synthesized Compounds

The structure and purity of the synthesized Schiff bases must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups.Appearance of a characteristic C=N (imine) stretching band (typically around 1600-1650 cm⁻¹). Disappearance of C=O (carbonyl) and N-H (primary amine) stretching bands of the starting materials.[3][8]
¹H NMR Spectroscopy To determine the proton environment.A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-10 ppm.[1] Signals corresponding to the aromatic protons of the benzofuran and the amine moiety.
¹³C NMR Spectroscopy To determine the carbon skeleton.A signal for the imine carbon (-C=N-) in the downfield region (around 160-170 ppm).
Mass Spectrometry To determine the molecular weight.The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.[8]
Elemental Analysis To determine the elemental composition.The experimental percentages of C, H, and N should be in close agreement with the calculated values.

Applications and Future Directions

Schiff bases derived from 5-nitro-1-benzofuran have shown significant promise in various biological applications.

  • Antimicrobial Activity: Many benzofuran-based Schiff bases and their metal complexes exhibit potent activity against a range of bacterial and fungal strains.[1][2][9] The presence of the nitro group and the imine functionality are often key to their antimicrobial action.[1]

  • Anticancer Activity: Several studies have reported the in-vitro anticancer activity of benzofuran Schiff base derivatives against various cancer cell lines.[2]

  • Antitubercular Activity: Some compounds have demonstrated promising activity against Mycobacterium tuberculosis.[1]

Future research in this area could focus on the synthesis of a wider library of these compounds by varying the amine component to establish clear structure-activity relationships (SAR). Furthermore, the formation of metal complexes with these Schiff bases could lead to compounds with enhanced biological activities.[1][3]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Schiff Base Condensation with 4-[4-(Dimethylamino)phenyl]benzaldehyde.
  • Taylor & Francis. (2019, March 19). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands.
  • Semantic Scholar. (2022, May 20). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular.
  • Taylor & Francis. (2008, July 1). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde.
  • Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. (2024, December 24).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • SciSpace. (2022, September 9). Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schif.
  • ResearchGate. (2025, August 10). Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives | Request PDF.
  • ResearchGate. (2025, August 6). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes.
  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022, December 19).
  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • View of Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. (2019, June 15).

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran

For: Researchers, scientists, and drug development professionals. Introduction 2-(Bromomethyl)-5-nitro-1-benzofuran is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Bromomethyl)-5-nitro-1-benzofuran is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The benzofuran scaffold is a prominent feature in numerous pharmaceuticals and natural products, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a reactive bromomethyl group at the 2-position, combined with the electron-withdrawing nitro group at the 5-position, makes this molecule a highly valuable precursor for further functionalization in drug discovery programs.[1][2]

Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3] By utilizing microwave irradiation, chemical reactions can be dramatically accelerated, often leading to higher yields, cleaner reaction profiles, and improved energy efficiency.[4] This application note provides a detailed, two-step protocol for the efficient synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran utilizing microwave technology, designed to be a robust and reproducible method for research and development laboratories.

Overall Synthetic Strategy

The synthesis is designed as a two-step process, with each step optimized for microwave-assisted conditions. The workflow is as follows:

  • Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitro-1-benzofuran. This precursor is synthesized from commercially available 2-hydroxy-5-nitrobenzaldehyde via a microwave-assisted cyclization.

  • Step 2: Microwave-Assisted Bromination. The benzylic alcohol is then converted to the target compound, 2-(Bromomethyl)-5-nitro-1-benzofuran, using a modified Appel reaction under microwave irradiation.

Part 1: Synthesis of 2-(Hydroxymethyl)-5-nitro-1-benzofuran

Scientific Rationale

The formation of the benzofuran ring is achieved through the reaction of a substituted phenol with a suitable two-carbon synthon, followed by an intramolecular cyclization. In this protocol, 2-hydroxy-5-nitrobenzaldehyde is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base. The initial reaction forms an ether linkage, which then undergoes an acid-catalyzed intramolecular cyclization to form the benzofuran ring. Microwave irradiation is employed to significantly reduce the reaction time for the cyclization step.

Materials and Equipment
  • Reagents:

    • 2-Hydroxy-5-nitrobenzaldehyde (98%)

    • Chloroacetaldehyde dimethyl acetal (98%)

    • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

    • Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium borohydride (NaBH₄) (≥98%)

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave or multi-mode microwave reactor equipped with sealed reaction vessels and magnetic stirring.

    • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

    • Magnetic stirrer hotplate

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (silica gel 60, 230-400 mesh)

Experimental Protocol

Step 1a: Synthesis of 2-((2,2-dimethoxyethoxy)methyl)-5-nitrobenzaldehyde

  • To a 100 mL round-bottom flask, add 2-hydroxy-5-nitrobenzaldehyde (5.0 g, 29.9 mmol), anhydrous potassium carbonate (8.27 g, 59.8 mmol), and anhydrous DMF (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetaldehyde dimethyl acetal (4.1 g, 32.9 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 1b: Microwave-Assisted Cyclization and Reduction

  • Dissolve the crude intermediate from Step 1a in a mixture of methanol (40 mL) and concentrated HCl (10 mL) in a 100 mL microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with continuous stirring.

  • After the reaction, cool the vessel to room temperature using a compressed air stream.

  • Carefully uncap the vessel in a fume hood and neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Cool the mixture to 0 °C in an ice bath and add sodium borohydride (1.13 g, 29.9 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: 2:1 Hexanes:EtOAc) to afford 2-(hydroxymethyl)-5-nitro-1-benzofuran as a yellow solid.

Part 2: Microwave-Assisted Bromination of 2-(Hydroxymethyl)-5-nitro-1-benzofuran

Scientific Rationale

The conversion of the benzylic alcohol to the corresponding bromide is achieved via a microwave-assisted Appel reaction.[5][6] This method utilizes triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) as the bromine source. The reaction proceeds under mild and neutral conditions, offering high yields and minimizing side reactions. Microwave irradiation accelerates the formation of the phosphonium intermediate and the subsequent nucleophilic substitution by the bromide ion, drastically reducing the reaction time from hours to minutes.[5]

Materials and Equipment
  • Reagents:

    • 2-(Hydroxymethyl)-5-nitro-1-benzofuran (from Part 1)

    • Triphenylphosphine (PPh₃) (99%)

    • N-Bromosuccinimide (NBS) (99%)

    • Dichloromethane (DCM), anhydrous

    • Hexanes, HPLC grade

  • Equipment:

    • Monowave or multi-mode microwave reactor with sealed reaction vessels.

    • Standard laboratory glassware.

    • Rotary evaporator.

    • Column chromatography setup.

Experimental Protocol
  • In a 10 mL microwave-safe reaction vessel, dissolve 2-(hydroxymethyl)-5-nitro-1-benzofuran (1.0 g, 5.18 mmol) in anhydrous DCM (8 mL).

  • Add triphenylphosphine (1.63 g, 6.21 mmol) to the solution and stir until dissolved.

  • Add N-bromosuccinimide (1.10 g, 6.21 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 5 minutes with continuous stirring.

  • After completion, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 9:1 Hexanes:EtOAc) to yield 2-(Bromomethyl)-5-nitro-1-benzofuran as a solid.

Data Summary and Visualization

Table 1: Optimized Microwave Reaction Parameters
StepReactantReagentsSolventTemp. (°C)Time (min)Power (W)Expected Yield
1 2-((2,2-dimethoxyethoxy)methyl)-5-nitrobenzaldehydeConc. HClMeOH12015100-150~70-80% (after reduction)
2 2-(Hydroxymethyl)-5-nitro-1-benzofuranPPh₃, NBSDCM80550-100~85-95%
Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A 2-Hydroxy-5-nitrobenzaldehyde B Intermediate Ether A->B K2CO3, Chloroacetaldehyde dimethyl acetal, DMF, 80°C C Microwave Cyclization & Reduction B->C Conc. HCl, MeOH, Microwave @ 120°C; Then NaBH4 D 2-(Hydroxymethyl)-5-nitro-1-benzofuran C->D E 2-(Hydroxymethyl)-5-nitro-1-benzofuran F Microwave Bromination E->F PPh3, NBS, DCM, Microwave @ 80°C G 2-(Bromomethyl)-5-nitro-1-benzofuran F->G

Caption: Workflow for the two-step synthesis of the target compound.

Diagram 2: Proposed Mechanism for Appel Bromination

G PPh3 PPh3 Intermediate1 [Ph3P-Br]+ [Succinimide]- PPh3->Intermediate1 Reacts with NBS NBS NBS->Intermediate1 ROH Benzofuran-CH2OH Intermediate2 [Ph3P-OR]+ Br- ROH->Intermediate2 Nucleophilic attack Intermediate1->Intermediate2 Product Benzofuran-CH2Br Intermediate2->Product SN2 attack by Br- Byproduct Ph3P=O Intermediate2->Byproduct

Caption: Simplified mechanism of the microwave-assisted Appel bromination.

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each step of the protocol should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product before proceeding to the work-up. This provides an internal checkpoint for reaction success.

  • Spectroscopic Confirmation: The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected shifts and fragmentation patterns will validate the successful synthesis.

  • Reproducibility: The use of a dedicated microwave reactor with precise temperature and pressure control ensures high reproducibility of the reaction conditions, which is often a challenge with conventional heating methods.[3]

Safety and Handling

  • Microwave synthesis should only be performed in a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions are conducted in sealed vessels under pressure. Always ensure the vessel is not overfilled and that the final pressure does not exceed the manufacturer's specifications.

  • Handle all chemicals in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and corrosive. Triphenylphosphine and its oxide can be irritants.

  • The work-up of the Appel reaction generates triphenylphosphine oxide, which can sometimes make purification challenging. Careful column chromatography is recommended for obtaining a high-purity product.

Conclusion

This application note details a rapid, efficient, and reliable two-step synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran using microwave-assisted organic synthesis. The protocols described herein significantly reduce reaction times from many hours to under 30 minutes of irradiation time, while providing high yields. This method offers a valuable alternative to conventional synthetic procedures, enabling faster access to this important building block for drug discovery and medicinal chemistry research.

References

  • Lee, J. C., & Hwang, J. P. (2004). A mixture of triphenylphosphine and N-bromosuccinimide system is found to promote efficient conversion of benzylic alcohols into benzylic bromides under microwave irradiation conditions. Tetrahedron Letters, 45(31), 5881-5883. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Saczewski, F., & Dziemidowicz-Borys, E. (2013). Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. Monatshefte für Chemie - Chemical Monthly, 144(11), 1685-1692. Available at: [Link]

  • Patil, S., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Combinatorial Science, 16(11), 609-613. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Vincetti, P., et al. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 57(13), 1438-1441. Available at: [Link]

  • Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(9), 815-817. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6548-6557. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Sharma, U., et al. (2011). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. International Journal of Organic Chemistry, 1(4), 195-202. Available at: [Link]

  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 1032. Available at: [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]

  • Deshpande, R., et al. (2012). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. American Journal of Chemistry, 2(5), 263-268. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran Derivatives

Executive Summary & Biological Relevance The 2-(bromomethyl)-5-nitro-1-benzofuran scaffold is a privileged intermediate in the development of antimicrobial, anticancer, and enzyme-inhibitory agents. The electrophilic bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The 2-(bromomethyl)-5-nitro-1-benzofuran scaffold is a privileged intermediate in the development of antimicrobial, anticancer, and enzyme-inhibitory agents. The electrophilic bromomethyl group serves as a versatile "warhead" for covalent tethering to nucleophilic residues (cysteine/lysine) in target proteins or as a handle for generating diverse libraries of amino-benzofurans via


 displacement.

This Application Note provides a rigorous, field-validated protocol for the synthesis of this core scaffold. Unlike generic textbook descriptions, this guide addresses the specific solubility challenges of nitro-substituted heterocycles and provides modern, greener alternatives to the restricted solvent Carbon Tetrachloride (


).
Key Applications
  • Antimicrobial Agents: Precursor to Schiff-base and amino-substituted derivatives active against MRSA and C. albicans.

  • Enzyme Inhibitors: Covalent modification of active site residues in cysteine proteases.

  • DNA Intercalators: The planar nitro-benzofuran core facilitates

    
    -stacking interactions with nucleic acids.
    

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and yield, the synthesis is disconnected into two primary stages:

  • Core Assembly: Construction of the benzofuran ring via Rap-Stoermer or Williamson/Aldol condensation.

  • Radical Functionalization: Regioselective bromination of the C2-methyl group.

Strategic Workflow (Graphviz)

Retrosynthesis Target Target: 2-(Bromomethyl)-5-nitro-1-benzofuran Precursor Intermediate: 2-Methyl-5-nitro-1-benzofuran Target->Precursor Wohl-Ziegler Bromination (NBS, Radical Initiator) Materials Start: 2-Hydroxy-5-nitrobenzaldehyde + Chloroacetone Precursor->Materials Cyclization / Condensation (K2CO3, DMF/Acetone)

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Stage 1: Synthesis of 2-Methyl-5-nitro-1-benzofuran

The formation of the benzofuran core is the foundation of this synthesis. We utilize a one-pot cyclization involving O-alkylation followed by an intramolecular aldol condensation.

Materials
  • Substrate: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

  • Reagent: Chloroacetone (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Protocol 1.0: Cyclization
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

    • Note: DMF is preferred over acetone for nitro-substituted substrates due to better solubility and higher boiling point, accelerating the cyclization rate.

  • Base Addition: Add anhydrous

    
     (20 mmol). The mixture will turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add chloroacetone (11 mmol) dropwise via syringe.

  • Reflux: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2). The starting aldehyde (

      
      ) should disappear, and a less polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Pour the cooled reaction mixture into crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    

Yield Expectation: 75–85% Appearance: Pale yellow to tan needles.

Stage 2: Wohl-Ziegler Bromination (The Critical Step)

This step converts the C2-methyl group into the reactive bromomethyl moiety.

Critical Process Parameter (CPP): The exclusion of moisture and the control of stoichiometry are vital. Excess NBS leads to the formation of gem-dibromides, which are inseparable by standard crystallization.

Green Chemistry Modification

Historically, Carbon Tetrachloride (


) was the solvent of choice. Due to its toxicity and ozone-depleting nature, this protocol utilizes Benzotrifluoride (PhCF3)  or Dichloroethane (DCE)  as validated, greener alternatives that maintain the necessary radical propagation kinetics.
Materials
  • Substrate: 2-Methyl-5-nitro-1-benzofuran (from Stage 1)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

    • Quality Check: NBS should be white. Yellow NBS contains free

      
       and should be recrystallized from water before use to ensure controlled initiation.
      
  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) (0.05 eq)

  • Solvent: Benzotrifluoride (preferred) or Dichloroethane (

    
     mL/g of substrate)
    
Protocol 2.0: Radical Bromination
  • Preparation: In a dry round-bottom flask, dissolve 2-methyl-5-nitro-1-benzofuran (5 mmol) in the chosen solvent (25 mL).

  • Reagent Addition: Add NBS (5.25 mmol) and AIBN (0.25 mmol).

  • Initiation: Heat the mixture to reflux.

    • Visual Cue: If using a glass setup, irradiating the flask with a standard tungsten lamp (100W) can accelerate initiation (mixture turns orange briefly then fades).

  • Propagation: Reflux for 2–4 hours.

    • End-point: The reaction is complete when the denser NBS solid at the bottom disappears and is replaced by lighter succinimide floating on the surface.[1]

  • Workup:

    • Cool the mixture to 0°C to fully precipitate succinimide.

    • Filter off the succinimide.

    • Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often sufficient for the next step. If high purity is required, recrystallize from

    
    /Hexane (if available) or Toluene/Hexane. Avoid silica chromatography  if possible, as the benzylic bromide is sensitive to hydrolysis on acidic silica.
    
Mechanistic Pathway (Graphviz)

Mechanism Initiation Initiation: In -> In* -> Br* H_Abstract H-Abstraction: Formation of Benzylic Radical Initiation->H_Abstract Br* attacks Methyl H Bromination Bromination: Radical + Br2 -> Product + Br* H_Abstract->Bromination Benzylic Radical attacks Br2 Bromination->H_Abstract Chain Propagation (Br* regenerates) Termination Termination: Radical recombination Bromination->Termination Chain End

Figure 2: Radical chain mechanism (Wohl-Ziegler) showing the propagation cycle.

Stage 3: Library Derivatization (Nucleophilic Substitution)

The 2-(bromomethyl) derivative is highly reactive toward nucleophiles.

Protocol 3.0: General Amination
  • Dissolve 2-(bromomethyl)-5-nitro-1-benzofuran (1 eq) in dry THF or Acetonitrile.

  • Add the secondary amine (1.1 eq) and

    
     (2 eq) or TEA (Triethylamine).
    
  • Stir at Room Temperature for 2–12 hours.

    • Note: Heating is rarely required and may cause decomposition.

  • Filter salts and evaporate solvent to obtain the target amino-derivative.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete cyclization due to water.Use anhydrous DMF and dry

. Increase temp to 100°C.
Dibromination (Stage 2) Excess NBS or reaction time too long.Strictly limit NBS to 1.05 eq. Stop reaction immediately upon succinimide floatation.
Dark/Tar Product (Stage 2) Thermal decomposition.Lower reflux temp (switch from chlorobenzene to DCE/PhCF3).
Hydrolysis of Bromide Wet solvents or silica gel acidity.Use neutral alumina for purification or skip column. Store under

.

Safety & Hazards

  • Lachrymator: 2-(Bromomethyl)benzofurans are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

  • Explosion Hazard: Nitro-compounds can be explosive if distilled to dryness or overheated. Never distill the final product; use recrystallization.

  • Solvent Toxicity: If using

    
    , be aware it is a carcinogen and hepatotoxin. Use Benzotrifluoride where possible.
    

References

  • Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Benzofuran Synthesis Strategies. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Bromination of 2-Methyl-5-Nitro-1-Benzofuran

Welcome to the technical support center for the synthesis and modification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the bromination of 2-methyl-5-nitro-1-benzofuran. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the bromination of 2-methyl-5-nitro-1-benzofuran.

Issue Potential Causes Recommended Solutions
Low or No Conversion 1. Deactivated Ring System: The nitro group at the 5-position is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1] 2. Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be potent enough under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.1. Use a more reactive brominating agent: Consider using elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or phenyltrimethylammonium tribromide (PTT), which is a safer alternative to liquid bromine.[1] 2. Increase the reaction temperature: Gradually increase the temperature, monitoring the reaction progress by TLC or GC. Refluxing the reaction mixture is a common strategy.[2][3] 3. Extend the reaction time: Deactivated systems often require longer reaction times for completion.
Formation of Multiple Products / Low Selectivity 1. Competing Reaction Sites: Bromination can potentially occur on the benzene ring or the methyl group (benzylic bromination). 2. Over-bromination: The desired product, once formed, may undergo further bromination. 3. Radical vs. Electrophilic Pathway: The reaction conditions may favor a mixture of radical and electrophilic bromination.1. For ring bromination (electrophilic): Use conditions that favor electrophilic aromatic substitution. This typically involves a polar solvent like acetic acid or chloroform and a suitable brominating agent like Br₂ or NBS in the absence of a radical initiator.[2][3] 2. For benzylic bromination (radical): Use N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride (CCl₄).[2][4] 3. Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the brominating agent to minimize over-bromination. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Product Isolation and Purification 1. Complex Product Mixture: As mentioned, a mixture of isomers or over-brominated products can be challenging to separate.[2] 2. Residual Reagents: Leftover brominating agents or by-products can co-elute with the desired product.1. Optimize reaction conditions for selectivity: Before scaling up, screen different solvents and brominating agents to find conditions that yield a cleaner product mixture.[2] 2. Aqueous Work-up: Quench the reaction with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to remove unreacted bromine.[2] Follow with an appropriate extraction. 3. Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution might be necessary to separate closely related compounds.[2][3]
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions: High temperatures or highly acidic conditions can lead to the degradation of the benzofuran ring system. 2. Instability of Brominated Product: Some brominated benzofurans can be unstable.1. Use milder brominating agents: Consider using phenyltrimethylammonium tribromide (PTT) which is known to be a milder and more selective reagent.[1] 2. Lower the reaction temperature: If decomposition is observed at higher temperatures, try running the reaction at room temperature or even 0°C for a longer duration. 3. Protect from light: Some brominated compounds are light-sensitive. It is good practice to run the reaction in a flask wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: Where is the most likely position for bromination to occur on the 2-methyl-5-nitro-1-benzofuran ring?

The position of bromination is highly dependent on the reaction conditions.

  • Electrophilic Aromatic Substitution: The benzofuran ring system's reactivity towards electrophiles is complex. The furan ring is generally more reactive than the benzene ring. Within the benzene ring, the nitro group at position 5 is a meta-director and a strong deactivator. Therefore, electrophilic attack is less likely to occur on the benzene ring. On the furan ring, the 2-position is already substituted. The most likely position for electrophilic attack is the 3-position. However, the overall deactivation of the system by the nitro group will make this challenging.

  • Radical Bromination: If conditions for radical bromination are used (NBS, radical initiator), the most likely site of reaction is the methyl group at the 2-position, leading to the formation of 2-(bromomethyl)-5-nitro-1-benzofuran.[2][4]

Q2: What is the recommended starting point for optimizing the reaction?

A good starting point for benzylic bromination would be:

  • Reactants: 1 equivalent of 2-methyl-5-nitro-1-benzofuran, 1.1 equivalents of N-bromosuccinimide (NBS), and a catalytic amount (0.05 equivalents) of benzoyl peroxide.[2]

  • Solvent: Dry carbon tetrachloride (CCl₄) or another suitable non-polar solvent.[2]

  • Temperature: Reflux the reaction mixture.[2]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

For electrophilic ring bromination , a potential starting point is:

  • Reactants: 1 equivalent of 2-methyl-5-nitro-1-benzofuran and 1.1 equivalents of bromine (Br₂).

  • Solvent: Acetic acid or chloroform.[2][3]

  • Temperature: Start at room temperature and gently heat if the reaction is slow.

  • Monitoring: Monitor by TLC.

Q3: How can I confirm the structure of my brominated product?

A combination of spectroscopic methods is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br group (for benzylic bromination) or changes in the aromatic region (for ring bromination) are key indicators.

    • ¹³C NMR: Will show a shift in the carbon signals, particularly the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the brominated product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a definitive indicator of successful bromination.[2]

  • Infrared (IR) Spectroscopy: While less definitive for the position of bromination, changes in the fingerprint region can be observed.

Experimental Workflow & Diagrams

Workflow for Benzylic Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-methyl-5-nitro-1-benzofuran in dry CCl4 B Add N-Bromosuccinimide (NBS) (1.1 eq) A->B C Add Benzoyl Peroxide (cat.) B->C D Reflux the mixture C->D E Monitor by TLC D->E F Cool to RT E->F G Filter off succinimide F->G H Wash with Na2S2O3 (aq) G->H I Extract with organic solvent H->I J Dry organic layer (e.g., MgSO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M M L->M Characterize Product (NMR, MS) cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Potential Products A NBS, Benzoyl Peroxide, CCl4, Reflux C Free Radical Pathway A->C B Br2 or NBS, Polar Solvent (e.g., Acetic Acid) D Electrophilic Aromatic Substitution Pathway B->D E Benzylic Bromination (on -CH3 group) C->E F Ring Bromination (on benzofuran ring) D->F

Caption: The choice of reaction conditions dictates the bromination pathway and resulting product.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. Available at: [Link]

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (1971). US Patent 3,577,427.
  • Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. Available at: [Link]

  • Krawiecka, M., et al. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 71(6), 1055-1062. Available at: [Link]

  • Okada, Y., et al. (2005). Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. Organic Letters, 7(19), 4153-4155. Available at: [Link]

  • Fukuyama, M., et al. (1973). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 46(3), 929-932. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 28374-28397. Available at: [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Abdel Rahman, A. H., & Basha, R. M. (1977). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 32(9), 1084-1087. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals, 16(9), 1265. Available at: [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Available at: [Link]

Sources

Optimization

Purification methods for 2-(Bromomethyl)-5-nitro-1-benzofuran: Recrystallization vs Chromatography

Executive Summary This guide addresses the purification of 2-(Bromomethyl)-5-nitro-1-benzofuran , a critical intermediate often synthesized via radical bromination (NBS/AIBN) of 2-methyl-5-nitro-1-benzofuran. The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-(Bromomethyl)-5-nitro-1-benzofuran , a critical intermediate often synthesized via radical bromination (NBS/AIBN) of 2-methyl-5-nitro-1-benzofuran.

The primary challenge with this molecule is distinguishing it from two persistent impurities:

  • Unreacted Starting Material (SM): 2-Methyl-5-nitro-1-benzofuran.

  • Over-brominated Side Product: 2-(Dibromomethyl)-5-nitro-1-benzofuran.

While chromatography is intuitive for small scales, recrystallization is the superior method for removing the dibromo- impurity due to significant lattice energy differences. This guide details protocols for both, with a decision matrix to select the correct path.

Safety Warning: Lachrymator

CRITICAL: 2-(Bromomethyl)-5-nitro-1-benzofuran is a potent lachrymator and skin irritant (benzylic bromide).

  • Always handle in a functioning fume hood.

  • Quench glassware and spills with dilute sodium thiosulfate solution before removal from the hood to neutralize active bromide residues.

Part 1: Decision Matrix (Method Selection)

Before choosing a method, analyze your crude material via HPLC or 1H-NMR. The ratio of impurities dictates the workflow.

PurificationDecision Start Analyze Crude Material (HPLC/NMR) CheckPurity Crude Purity > 75%? Start->CheckPurity CheckDibromo Dibromo Impurity > 10%? CheckPurity->CheckDibromo Yes Column METHOD B: Flash Chromatography (Silica Gel) CheckPurity->Column No (Too dirty) Recryst METHOD A: Recrystallization (Ethanol or EtOAc/Heptane) CheckDibromo->Recryst No (<10%) PreTreat Pre-treatment: Slurry in cold ether CheckDibromo->PreTreat Yes (>10%) PreTreat->Recryst Enriched Solid

Figure 1: Decision matrix for selecting the optimal purification route based on crude profile.

Part 2: Method A - Recrystallization (The Gold Standard)

Recrystallization is preferred because the mono-bromo and di-bromo species often co-elute on silica but have distinct solubility profiles in protic solvents.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What is wrong? A: This usually happens if the temperature drops too quickly or the solvent ratio is incorrect.

  • The Fix: Re-heat until dissolved. Add a seed crystal of pure product at the cloud point (approx. 40-50°C). Allow the flask to cool to room temperature slowly in a water bath (insulation) before moving to ice.

  • Solvent Switch: If using Ethanol, switch to Ethyl Acetate/Heptane . The "oiling" is often due to residual water in the ethanol lowering the solubility of the hydrophobic nitro group too aggressively.

Q: The dibromo impurity persists after one crystallization. A: The dibromo analog is less soluble than the mono-bromo in non-polar solvents but more soluble in polar solvents due to poor packing.

  • The Fix: Use Ethanol (95%) . The dibromo impurity tends to stay in the mother liquor in ethanol systems. If using Hexane/EtOAc, the dibromo species may co-crystallize.

Protocol: Ethanol Recrystallization
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (10 mL/g) .

  • Reflux: Heat to reflux (approx. 78°C). If solid remains, add ethanol in 1 mL portions until clear.

  • Filtration (Optional): If insoluble black specks (polymerized material) remain, perform a hot filtration through a glass frit.

  • Nucleation: Remove from heat. Let cool to ~50°C. If no crystals form, scratch the glass or add a seed crystal.

  • Crystallization: Allow to stand at Room Temp (RT) for 2 hours, then move to 4°C (fridge) for 4 hours.

  • Collection: Filter vacuum. Wash with cold ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. (Avoid high heat; benzylic bromides can degrade).

Part 3: Method B - Flash Chromatography (The Cleanup Tool)

Use this only if the crude yield is low (<50%) or the material is a complex tar.

Troubleshooting & FAQs

Q: My compound decomposes on the column (streaking/color change). A: Benzylic bromides are electrophilic and can react with the silanol groups (Si-OH) on acidic silica, especially if the flow rate is slow.

  • The Fix: Neutralize the silica. Pre-wash the column with 1% Triethylamine (Et3N) in Hexane, then flush with pure Hexane before loading. Note: Do not put Et3N in the eluent during the run, as it may react with the bromide.

Q: I cannot separate the Starting Material (SM) from the Product. A: 2-methyl-5-nitrobenzofuran (SM) and the product have very similar Rf values.

  • The Fix: Use Toluene/Heptane (3:7) instead of EtOAc/Hexane. The pi-pi interactions of Toluene with the aromatic core often provide better resolution for nitro-aromatics than simple polarity-based separation.

Protocol: Flash Chromatography [1]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient of Hexanes : Ethyl Acetate .[2]

    • Start: 95:5 (Hex:EtOAc).

    • End: 80:20 (Hex:EtOAc).

  • Loading: Dry load is preferred. Dissolve crude in DCM, add Celite, evaporate to dryness, and load the powder.

  • Detection: UV at 254 nm (Benzofuran core absorbs strongly) and 280 nm (Nitro group).

Part 4: Comparative Data Analysis
FeatureRecrystallization (Ethanol)Chromatography (Silica)
Dibromo Removal Excellent (>95% removal)Poor (Co-elutes)
SM Removal Moderate (Requires 2 rounds)Good (Separable)
Yield 60-75% (First crop)80-90%
Scalability High (Kg scale)Low (g scale)
Cost Low (Solvent only)High (Silica + Solvent)
Part 5: Visual Workflow (Recrystallization)

RecrystFlow Dissolve 1. Dissolve Crude (Refluxing EtOH) HotFilter 2. Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling 3. Controlled Cooling (RT -> 4°C) HotFilter->Cooling Filter 4. Isolation (Vacuum Filtration) Cooling->Filter Wash 5. Wash (Cold EtOH) Filter->Wash

Figure 2: Step-by-step workflow for the recrystallization process.

References
  • General Synthesis of Benzofurans: Krawiecka, M., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica2012 , 69(6), 1055-1065. Link

    • Context: Describes the NBS bromination of methyl-benzofurans and purific
  • Recrystallization Strategies: University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Link

    • Context: General solubility rules for aromatic nitro compounds and solvent pairing.
  • Stability on Silica: Gifu Pharmaceutical University. "New aryl boronates are stable on silica gel." Research News, 2022 . Link

    • Context: Discusses the interaction of electrophilic/labile aromatic species with silica gel silanols, supporting the recommendation for neutraliz
  • Benzofuran Pharmacology: Miao, Y., et al. "Synthesis and Biological Studies of Benzo[b]furan Derivatives." Molecules2019 , 24(10).[3] Link

    • Context: Validates the 2-bromomethyl derivative as a standard intermedi

Sources

Troubleshooting

Troubleshooting low solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran in ethanol

This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing low solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran in eth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing low solubility of 2-(Bromomethyl)-5-nitro-1-benzofuran in ethanol. Our approach is rooted in foundational chemical principles to not only solve immediate experimental hurdles but also to empower users with a framework for rational solvent selection and formulation development.

Part 1: Immediate Troubleshooting Guide

This section is designed as a logical workflow to address solubility challenges in real-time.

Q1: My 2-(Bromomethyl)-5-nitro-1-benzofuran is not dissolving or is poorly soluble in pure ethanol at room temperature. What are my initial steps?

A1: Low solubility in this specific case is expected due to the compound's molecular structure. The planar, aromatic benzofuran core is largely non-polar, while the nitro group adds polarity. This dichotomy can lead to strong crystal lattice energy and limited solubility in moderately polar solvents like ethanol.

Your immediate actions should focus on gently altering the physical conditions of the system.

Initial Troubleshooting Workflow

A Start: Compound won't dissolve in ethanol at RT B Action: Reduce particle size (grind with mortar/pestle) A->B Step 1 C Action: Increase surface area via sonication (15-30 min) B->C Step 2 D Action: Apply gentle, controlled heat (Target: 40-50°C) C->D Step 3 E Observe: Does it dissolve? D->E F Success: Solution is stable upon cooling E->F Yes G Problem: Precipitates on cooling E->G No / Partially H Proceed to Co-solvency (See Q2) G->H

Caption: Initial troubleshooting flow for solubility issues.

Detailed Steps & Rationale:

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the solute.[1][2][3] Larger crystals have a smaller surface-area-to-volume ratio, slowing down solvation. Gently grinding the solid material with a mortar and pestle can significantly increase this surface area and improve the dissolution rate.[4]

  • Sonication: Use a bath sonicator for 15-30 minutes. The high-frequency sound waves create micro-cavitations that physically break apart solute agglomerates, further increasing the surface area exposed to the solvent.

  • Controlled Heating: For most solids, solubility increases with temperature.[5] This is because the dissolution process is often endothermic (ΔH > 0), meaning heat provides the necessary energy to overcome the solute's crystal lattice energy.[5] Warm the solution in a water bath to 40-50°C. Caution: Do not boil. The bromomethyl group is a reactive electrophile. Excessive heat can promote side reactions with the ethanol solvent (see Q3).

If the compound dissolves with heat but precipitates upon cooling to room temperature, you have created a supersaturated solution. This indicates that while you can overcome the dissolution barrier, the thermodynamic solubility limit at room temperature is still low. This is a clear indicator to move to a modified solvent system.

Q2: I've tried gentle heating, but the compound either remains insoluble or precipitates upon cooling. What is the next logical step?

A2: The next and most effective strategy is to modify the polarity of the solvent system by introducing a co-solvent .[1][3][6] Ethanol is a polar protic solvent. The benzofuran core of your molecule is significantly non-polar. By adding a less polar, water-miscible solvent or a more polar aprotic solvent, you can create a solvent blend with a polarity that is more favorable for solvating the entire molecule.

The Principle of Co-Solvency

cluster_0 System 1: Poor Solubility cluster_1 System 2: Enhanced Solubility with Co-Solvent Solute 2-(Bromomethyl)-5-nitro-1-benzofuran Largely Non-Polar Solvent1 Ethanol Polar Solute:f1->Solvent1:f1 Polarity Mismatch Solute2 2-(Bromomethyl)-5-nitro-1-benzofuran Non-Polar Part Polar Part CoSolvent Co-Solvent (e.g., THF, Dioxane) Intermediate Polarity Solute2:f1->CoSolvent:f1 Solvates Non-Polar Part Solvent2 Ethanol Polar Solute2:f2->Solvent2:f1 Solvates Polar Part CoSolvent:f1->Solvent2:f1 Miscible with Ethanol

Caption: How co-solvents improve solubility.

Recommended Co-solvents:

  • For increasing non-polar character: Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile. These are common solvents used in the synthesis of benzofuran derivatives and can help solvate the aromatic core.[7][8]

  • For increasing polar character: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are highly polar aprotic solvents and can be very effective but may be harder to remove later.

See Protocol 1 in Part 3 for a detailed experimental method.

Q3: I'm concerned about the stability of 2-(Bromomethyl)-5-nitro-1-benzofuran in ethanol, especially with heating. Is this a valid concern?

A3: Yes, absolutely. The C-Br bond in a benzylic-type position (like the bromomethyl group on the furan ring) is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2). Ethanol can act as a nucleophile, leading to a solvolysis reaction to form the corresponding ethyl ether derivative, 2-(Ethoxymethyl)-5-nitro-1-benzofuran.

R-CH₂Br + CH₃CH₂OH → R-CH₂-O-CH₂CH₃ + HBr

This reaction would consume your starting material, and the new ether product will have different solubility and properties. The generated HBr can also catalyze other degradation pathways.

How to Check for Degradation:

A simple Thin-Layer Chromatography (TLC) analysis is the best way to quickly assess stability.

  • Spot 1: A solution of your starting material in a non-reactive solvent (e.g., dichloromethane or ethyl acetate).

  • Spot 2: Your ethanolic solution, immediately after preparation.

  • Spot 3: Your ethanolic solution after stirring at your experimental temperature (e.g., 50°C) for 1-2 hours.

If you see a new spot appearing in Spot 3 (and it's not present in Spot 1), your compound is likely reacting with the ethanol.

See Protocol 2 in Part 3 for a detailed TLC method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(Bromomethyl)-5-nitro-1-benzofuran that influence its solubility?

A1: The solubility is a balance of competing factors within the molecule's structure:

  • Benzofuran Core: This fused aromatic ring system is rigid, planar, and hydrophobic. This part of the molecule prefers non-polar solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can hydrogen bond with protic solvents like ethanol. However, in the solid state, these groups can form strong intermolecular dipole-dipole interactions, leading to a very stable crystal lattice that requires significant energy to break.

  • Bromomethyl Group (-CH₂Br): This group adds some polarity but is primarily known for its reactivity as an alkylating agent. Its direct contribution to solubility is less significant than its potential for chemical instability in nucleophilic solvents.

The overall molecule is relatively non-polar, but the strong nitro group interactions can make it "brick-dust," a term for crystalline compounds that are poorly soluble in most solvents.

Q2: What alternative solvents or solvent systems can I try if ethanolic solutions are not viable?

A2: Your choice of solvent depends heavily on the downstream application.

Solvent/SystemPolarity IndexBoiling Point (°C)Rationale & Considerations
Acetone 5.156A good starting point. More polar than THF but less protic than ethanol.
Acetonitrile (MeCN) 5.882A polar aprotic solvent often used in benzofuran synthesis.[7][8] Good for dissolving many organics.
Tetrahydrofuran (THF) 4.066Less polar than ethanol; excellent for dissolving non-polar compounds. Can form peroxides.
Toluene 2.4111A non-polar aromatic solvent. May require heating. Useful in syntheses involving benzofurans.[7]
Dichloromethane (DCM) 3.140Excellent for dissolving many organic compounds at room temp. Highly volatile.
Ethanol/Toluene VariableVariableA co-solvent system that can be fine-tuned. The toluene solvates the aromatic core while ethanol interacts with the nitro group.
Ethanol/THF VariableVariableA less toxic alternative to Toluene mixtures. Balances polarity well.

Data sourced from various chemical supplier specifications and general chemistry resources.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: No, pH adjustment is not a viable strategy for this molecule. This technique is effective for acidic or basic compounds that can be converted into their more soluble salt forms.[1][2] 2-(Bromomethyl)-5-nitro-1-benzofuran does not have an acidic or basic functional group that can be readily ionized under typical aqueous or alcoholic pH ranges. Attempting to use strong bases could lead to unwanted reactions with the bromomethyl group.

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Method for Preparing a Solution Using Co-solvents
  • Objective: To systematically determine a suitable co-solvent ratio for solubilizing the target compound.

  • Materials: 2-(Bromomethyl)-5-nitro-1-benzofuran, ethanol (anhydrous), chosen co-solvent (e.g., THF), volumetric flasks, magnetic stirrer.

  • Procedure:

    • Weigh a known amount of the compound into a vial (e.g., 10 mg).

    • Add a small volume of the stronger solvent for the non-polar part of the molecule (e.g., 0.5 mL of THF). Stir to dissolve as much as possible. The compound may fully dissolve in this step.

    • If the compound is dissolved, slowly add ethanol dropwise while stirring until you reach your desired final concentration and solvent ratio. Observe for any precipitation.

    • If the compound is not fully dissolved in the initial co-solvent, begin adding ethanol in small increments (e.g., 0.1 mL at a time), stirring and observing for dissolution.

    • Continue this process, documenting the solvent ratios that achieve and maintain a clear solution. A good starting point for experimentation is a 1:1 or 3:1 ratio of co-solvent to ethanol.

Protocol 2: Small-Scale Stability Test via Thin-Layer Chromatography (TLC)
  • Objective: To quickly assess if the compound is degrading in ethanol over time or with heat.

  • Materials: TLC plates (silica gel 60 F₂₅₄), TLC tank, mobile phase (e.g., 8:2 Hexane:Ethyl Acetate - ratio may need optimization), UV lamp (254 nm), sample vials.

  • Procedure:

    • Prepare a stock solution of your compound in a non-reactive solvent like ethyl acetate (~1 mg/mL). This is your Reference (R) .

    • Prepare your experimental solution in ethanol at the desired concentration. This is your Test (T) .

    • Immediately spot both R and T on a TLC plate. This is your T=0 plate.

    • Develop the plate in the mobile phase, dry it, and visualize under a UV lamp. Note the Rƒ values. You should see a single spot for each lane at the same Rƒ.

    • Heat or stir your Test solution under your experimental conditions for a set time (e.g., 2 hours at 50°C).

    • After the time has elapsed, spot the Reference (R) and the aged Test (T) solution on a new TLC plate. This is your T=2h plate.

    • Develop and visualize as before.

    • Analysis: Compare the T=0 and T=2h plates. If the lane for the aged Test solution shows a new, distinct spot (usually with a different Rƒ), it is evidence of degradation or reaction.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Pardhi, V. P., & Verma, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-854.
  • Pawar, P., Dhavale, R., & Joshi, P. (2017). Enhancement of solubility of poorly soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(7), 132-137.
  • Filo. (2025). How does co-solvency increase solubility. Filo. [Link]

  • Mach Technologies. (2024). How Temperature Affects the Ethanol Extraction Process. Mach Technologies. [Link]

  • Sichu, F. K. (n.d.). Co-solvents.pptx. SlideShare. [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Singh, P., & Kaur, M. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Effect of ethanol concentration and temperature on solubility of fructose. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 5-Nitro-1-Benzofuran Scaffolds

Ticket ID: T-5NBF-OPT-001 Subject: Reaction Temperature Optimization & Troubleshooting for 5-Nitro-1-Benzofuran Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-5NBF-OPT-001 Subject: Reaction Temperature Optimization & Troubleshooting for 5-Nitro-1-Benzofuran Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermal Paradox

The 5-nitro-1-benzofuran scaffold presents a unique "thermal paradox" in synthetic organic chemistry. The nitro group at C-5 strongly deactivates the system, raising the activation energy (


) required for Electrophilic Aromatic Substitution (EAS). However, the furan ring (specifically the O1-C2 bond)  is thermally sensitive and prone to oxidative ring-opening or polymerization at elevated temperatures (>100°C).

Core Directive: Optimization is not about "cranking the heat" to force a reaction. It is about finding the thermal window where the catalyst system is active (Kinetic Control) but the furan ring remains intact (avoiding Thermodynamic Degradation).

Theoretical Grounding: Kinetic vs. Thermodynamic Control

Before adjusting your hotplate, understand the energy landscape.

  • Kinetic Product (Target): Substitution at C-2 (via C-H activation) or C-3 (via EAS). This requires overcoming a high barrier due to the electron-withdrawing nitro group.

  • Thermodynamic Outcome (Avoid): Furan ring opening (forming phenolic nitriles/aldehydes) or polymerization. This is irreversible and often exothermic.

Visualization: Reaction Energy Landscape

The following diagram illustrates the narrow operating window for this scaffold.

ReactionLandscape Start 5-Nitro-1-Benzofuran (Reactants) TS_Sub TS: Substitution (High Ea due to -NO2) Start->TS_Sub Catalyst Required TS_Deg TS: Ring Opening (Thermally Accessible) Start->TS_Deg Thermal Excess (>100°C) Product C-2/C-3 Substituted Product TS_Sub->Product Kinetic Path (25-60°C) Waste Polymer/Ring-Opened Waste TS_Deg->Waste Thermodynamic Sink

Figure 1: Energy landscape showing the competition between catalytic substitution and thermal degradation.

Troubleshooting Modules: Scenario-Based Optimization

Select the module matching your specific reaction type.

Module A: Transition Metal Catalyzed C-H Activation (C-2 Arylation)

Context: Palladium (Pd) or Copper (Cu) catalyzed direct arylation.[1][2]

The Issue: The nitro group coordinates to metals, poisoning the catalyst, while high temps cause Pd-black precipitation.

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitro group.Do NOT increase Temp >80°C. Switch to a cationic Pd(II) source (e.g., 2) which is active at Room Temperature (25°C) .
Pd Black Formation Temperature too high for ligand stability.Reduce Temp to 40-50°C . Add 10-20 mol% Pivalic Acid (PivOH) as a proton shuttle to lower the activation energy, allowing cooler operation.
Regioselectivity Loss C-3 arylation competing with C-2.Lower Temp to 25°C . C-2 is kinetically favored (more acidic proton). Higher temps equilibrate to allow C-3 attack.

Protocol Spotlight: Mild C-H Activation

  • Catalyst: Pd(OAc)₂ (5 mol%) + Ag₂CO₃ (oxidant).

  • Additive: Pivalic acid (30 mol%) - Crucial for lowering Temp.

  • Temperature: Start at 40°C . Ramp to 60°C only if conversion <10% after 4h.

  • Solvent: DCE or HFIP (Hexafluoroisopropanol) stabilizes the cationic intermediate.

Module B: Electrophilic Aromatic Substitution (Halogenation/Nitration)

Context: Adding Br/Cl/NO₂ to the ring.[3]

The Issue: The 5-nitro group deactivates the ring. Standard Lewis Acids (AlCl₃, FeBr₃) often require heat, which destroys the furan.

SymptomProbable CauseCorrective Action
No Reaction Ring too deactivated.Do NOT reflux. Use a "Super-Electrophile" strategy. Pre-mix Br2 with AgSbF6 or AgOTf at 0°C to generate highly reactive Br+ species, then add substrate.
Black Tar/Gunk Polymerization of furan.Reaction Temp > 40°C . Keep reaction between -10°C and 25°C . If unreactive, change the reagent, not the temperature.
Wrong Isomer Substitution on Benzene ring (C-4/6).This is electronically driven. To force C-2/C-3 substitution, block C-2 with a silyl group (TMS) first, then perform Ipso-substitution or halogenate C-3.
Module C: Nucleophilic Aromatic Substitution (SNAr)

Context: Displacing a leaving group (e.g., 2-bromo-5-nitrobenzofuran) with an amine.

The Issue: This is the one scenario where the 5-nitro group helps (activates the ring).

  • Standard Protocol: 2-Bromo-5-nitrobenzofuran + Amine + Base (K₂CO₃) in DMF.

  • Temperature Guide:

    • Primary Amines: React at 25°C - 40°C .

    • Secondary/Steric Amines: May require 60°C - 80°C .

    • Warning: Above 100°C in basic DMF, the nitro group can undergo denitrative decomposition.

Diagnostic Workflow: The Temperature Decision Tree

Use this logic flow to determine your starting temperature.

TempDecision Start Start: Define Reaction Type Type Reaction Mechanism? Start->Type CH_Act C-H Activation (Pd/Cu Catalysis) Type->CH_Act EAS Electrophilic Sub. (Bromination/Acylation) Type->EAS SNAr Nucleophilic Sub. (Displacement) Type->SNAr Cat_Type Catalyst Type? CH_Act->Cat_Type EAS_Strat Reagent Strength? EAS->EAS_Strat Act_Result_2 Run at 40-60°C (Do not exceed 80°C) SNAr->Act_Result_2 Activated by -NO2 Pd_Cat Cationic Pd (e.g., Pd(MeCN)4) Cat_Type->Pd_Cat Cu_Cat Copper/Ag Salts Cat_Type->Cu_Cat Act_Result_1 Run at 20-25°C (Room Temp) Pd_Cat->Act_Result_1 Cu_Cat->Act_Result_2 Std_Lewis Standard Lewis Acid (FeBr3, AlCl3) EAS_Strat->Std_Lewis Super_Elec Super-Electrophile (AgOTf/Br2) EAS_Strat->Super_Elec EAS_Result_1 Risk of Failure. Keep <40°C. Std_Lewis->EAS_Result_1 EAS_Result_2 Run at -10°C to 0°C Super_Elec->EAS_Result_2

Figure 2: Decision tree for selecting initial reaction temperatures based on mechanism.

Safety & Stability: Thermal Runaway Risks

Critical Warning: Nitro-aromatics are energetic materials. 5-Nitrobenzofurans possess a high nitrogen/oxygen balance.

  • DSC (Differential Scanning Calorimetry) Mandate: Before scaling any reaction >100 mg above 80°C, run a DSC. Look for exotherms.

    • Danger Zone: Exotherms starting <200°C indicate instability.

  • The "Induction" Trap: In Pd-catalyzed reactions, an "induction period" is common where nothing happens.

    • User Error: "It's not reacting, I'll turn up the heat."

    • Result: The catalyst activates suddenly at the higher temp, releasing accumulated heat + decomposition energy = Thermal Runaway .

    • Solution: Wait 2 hours at the set temperature (e.g., 50°C) before increasing by 10°C increments.

References

  • Cationic Pd(II)

    • Title: Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature.[4]

    • Source:J. Am. Chem. Soc. (via NCBI/PMC).
    • Relevance: Establishes protocol for room temperature C-H activation, avoiding thermal degrad
    • URL:[Link]

  • Late-Stage Functionalization (Cu-Catalyzed)

    • Title: Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.[5]

    • Source:RSC Advances / Chemical Communic
    • Relevance: Demonstrates Copper-catalyzed C-H functionalization at mild temper
    • URL:[Link]

  • Regioselectivity in Benzofurans

    • Title: Regioselective Synthesis of Benzofuranones and Benzofurans.[6]

    • Source:Journal of Organic Chemistry.
    • Relevance: Provides background on regiochemical control and synthesis of the scaffold.
    • URL:[Link][6]

  • Nitro-Group Activation for SNAr

    • Title: Regioselective ortho alkylation of nitro indole, carbazole, benzothiophene and benzofuran.[1][7]

    • Source:ResearchG
    • Relevance: Discusses nucleophilic attack str
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Bromomethyl)-5-nitro-1-benzofuran

Case ID: PUR-BNBF-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Process Optimization Executive Summary & Safety Advisory User Warning: 2-(Bromomethyl)-5-nitro-1-benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BNBF-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Process Optimization

Executive Summary & Safety Advisory

User Warning: 2-(Bromomethyl)-5-nitro-1-benzofuran is a potent alkylating agent and a severe lachrymator (tear gas agent). All purification steps described below must be performed in a properly functioning fume hood.

Context: This compound is a critical intermediate, often used in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogues) and antimicrobial benzofurans. The synthesis typically involves the Wohl-Ziegler bromination of 2-methyl-5-nitro-1-benzofuran using N-bromosuccinimide (NBS).

The purity of this intermediate is non-negotiable because alkyl bromides are prone to degradation, and impurities like the bis-brominated species can act as chain terminators or form inseparable side-products in subsequent alkylation steps.

Diagnostic: The Impurity Profile

Before initiating purification, identify which impurity is compromising your batch. Use the table below to correlate your analytical data (HPLC/TLC) with the likely culprit.

Impurity NameStructure / OriginDiagnostic FeatureSolubility Characteristic
Starting Material (SM) 2-methyl-5-nitro-1-benzofuranOrigin: Incomplete reaction.[1]TLC: Higher R_f than product.HPLC: Elutes after product (typically).High solubility in non-polar solvents. Hard to separate by crystallization alone.
Bis-Bromo Impurity 2-(dibromomethyl)-5-nitro-1-benzofuranOrigin: Over-reaction (excess NBS or time).TLC: Slightly lower R_f than product.1H NMR: Distinct CHBr₂ singlet (~6.6-6.8 ppm).Generally lower solubility in non-polar solvents than the mono-bromo product.
Succinimide Byproduct of NBSOrigin: Stoichiometric byproduct.Appearance: White, sticky solid floating on aqueous layers.1H NMR: Singlet at ~2.8 ppm.Water soluble. Insoluble in CCl₄/Heptane.
Hydrolysis Product 2-(hydroxymethyl)-5-nitro-1-benzofuranOrigin: Moisture exposure.TLC: Baseline spot (very polar).IR: Broad O-H stretch.Soluble in alcohols/polar aprotics.

Troubleshooting Guides (Q&A Format)

Issue A: "I have a persistent white solid that won't dissolve in my organic layer."

Diagnosis: This is almost certainly Succinimide . In the Wohl-Ziegler reaction, NBS converts to succinimide.[2] While NBS is soluble in many organic solvents, succinimide precipitates out of non-polar solvents like Carbon Tetrachloride (


) or Heptane.

The Fix: The Aqueous Wash Protocol Do not attempt to filter this out if you are using a water-immiscible solvent (like Ethyl Acetate or DCM). Succinimide is highly water-soluble (


 at 25°C), whereas your target benzofuran is not.
  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash: Wash the organic layer 3x with distilled water.

  • Validation: Check the aqueous layer pH. Succinimide is slightly acidic; neutral washes indicate removal.

  • Drying: Dry the organic layer over Anhydrous

    
     immediately. Note: Prolonged exposure to water can hydrolyze the bromomethyl group to an alcohol.
    
Issue B: "My HPLC shows 10-15% of the bis-bromo (dibromomethyl) impurity."

Diagnosis: Over-bromination. This is the most difficult impurity to remove. It occurs when the reaction runs too long or the local concentration of bromine radicals is too high.

The Fix: Fractional Recrystallization Chromatography is effective but expensive at scale. Recrystallization is preferred, utilizing the solubility difference between the mono- and bis-bromo species.

Protocol:

  • Solvent System: Use Ethyl Acetate / Heptane (1:4) or Toluene / Heptane .

    • Avoid Ethanol: While often cited, alcohols can cause solvolysis (ethanolysis) of the reactive alkyl bromide at reflux temperatures [1].

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (e.g., Toluene at 60°C).

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

  • Theory: The bis-bromo impurity often has a higher melting point and lower solubility. In some cases, it precipitates first.

    • Action: If a solid forms rapidly at higher temps (>40°C), filter it and check it. It might be the impurity.

    • Action: If the product crystallizes, the bis-impurity usually remains in the mother liquor (filtrate).

  • Wash: Wash crystals with cold Heptane.

Issue C: "I still see Starting Material (SM) after workup."

Diagnosis: Incomplete conversion. Separating the unreacted methyl-benzofuran (SM) from the bromomethyl-benzofuran (Product) via recrystallization is notoriously difficult due to their similar crystal packing and solubility.

The Fix: Kinetic Control & Chromatography

  • Prevention (Best): Stop the reaction at 95% conversion. Do not push for 100%, as this exponentially increases the bis-bromo impurity.

  • Purification: If SM > 5%, Flash Column Chromatography is required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes

      
       5% Ethyl Acetate in Hexanes. The non-polar SM usually elutes first.
      

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (SM + Product + Bis-Br + Succinimide) SolventChoice Solvent Check: Is reaction solvent water-miscible? Start->SolventChoice SwapSolvent Evaporate & Redissolve in EtOAc or DCM SolventChoice->SwapSolvent Yes (e.g., MeCN) WashStep Aqueous Wash (3x) Removes Succinimide SolventChoice->WashStep No (e.g., CCl4/DCM) SwapSolvent->WashStep DryStep Dry (MgSO4) & Concentrate WashStep->DryStep Analysis Analyze Purity (HPLC/NMR) Check for Bis-Br vs SM DryStep->Analysis Decision Impurity Type? Analysis->Decision Recryst Recrystallization (Toluene/Heptane) Decision->Recryst Bis-Br > 5% Column Flash Chromatography (Hexane/EtOAc) Decision->Column SM > 5% Final Pure 2-(Bromomethyl)-5-nitro-1-benzofuran Decision->Final Purity > 98% Recryst->Final Crystals Column->Final Fractions

Figure 1: Decision logic for the purification of crude 2-(Bromomethyl)-5-nitro-1-benzofuran. Note that succinimide removal is the prerequisite first step.

Stability & Storage Protocol

Once purified, the stability of 2-(Bromomethyl)-5-nitro-1-benzofuran is the next challenge.

  • Moisture Sensitivity: The C-Br bond is activated by the benzofuran ring, making it susceptible to hydrolysis by atmospheric moisture.

  • Light Sensitivity: As with most alkyl bromides and nitro-compounds, photodegradation is possible.

Storage Requirements:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at 2-8°C (Refrigerator). For long-term (>1 month), store at -20°C .

References

  • Mechanism of Wohl-Ziegler Reaction & Side Products

    • Source: Organic Chemistry Portal.[2][3] "Wohl-Ziegler Reaction."[3][4][5]

    • URL:[Link]

  • Synthesis of Benzofuran Derivatives (Dronedarone Intermediates)
  • Solubility Data of Succinimide

    • Source: ChemBK / NIST Data. "Succinimide Physico-chemical Properties."
    • URL:[Link]

  • Benzofuran Synthesis & Purification Techniques

    • Source: National Institutes of Health (PMC). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 2-(Bromomethyl) vs. 2-(Chloromethyl)-5-nitro-1-benzofuran in Nucleophilic Substitution Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the synthesis of novel therapeutics and functional materials, the benzofuran scaffold is a privileged structure, appearing in n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the benzofuran scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] The functionalization of this core, particularly at the 2-position, is a critical step in many synthetic routes. Among the most versatile intermediates for this purpose are 2-(halomethyl)-1-benzofurans, which serve as potent electrophiles for introducing a variety of side chains via nucleophilic substitution.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-(Bromomethyl)-5-nitro-1-benzofuran and 2-(Chloromethyl)-5-nitro-1-benzofuran. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic pathways. We will explore the fundamental chemical principles governing their behavior and provide a framework for experimental validation.

The Decisive Factor: Leaving Group Ability

The primary distinction influencing the reactivity of these two compounds is the nature of the halogen atom, which functions as the leaving group during a nucleophilic substitution reaction. The reaction proceeds by a nucleophile attacking the electrophilic methylene carbon (the -CH₂- group), leading to the displacement of the halide ion.

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own in solution.[3] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend is governed by two main factors:

  • Basicity & Acidity: The conjugate acids of the halide ions are the hydrohalic acids (HI, HBr, HCl, HF). HBr is a stronger acid than HCl, which means that its conjugate base, the bromide ion (Br⁻), is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide a more stable, and thus better, leaving group.[3]

  • Polarizability & Ion Size: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud is more polarizable, allowing it to better stabilize the forming negative charge as the C-X bond breaks. This distribution of charge over a larger volume results in a more stable anion.[3][4]

Consequently, the carbon-bromine (C-Br) bond in 2-(bromomethyl)-5-nitro-1-benzofuran is weaker and more easily broken than the carbon-chlorine (C-Cl) bond in its chloro- counterpart. This fundamental difference dictates that the bromo- derivative will react faster under identical conditions.

The Role of the Benzofuran Scaffold and Substituents

The reaction occurs at a benzylic-like carbon, which is adjacent to the benzofuran ring system. This position is activated towards nucleophilic substitution. The reaction will typically proceed via an Sₙ2 mechanism, especially with primary halides like these, which involves a backside attack by the nucleophile and an inversion of stereochemistry if the carbon were chiral.[5][6]

The presence of the 5-nitro group plays a crucial electronic role. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but, more importantly for this context, it enhances the electrophilicity of the entire molecule, including the benzylic carbon at the 2-position.[7] This effect makes the methylene carbon more susceptible to attack by a nucleophile, thereby increasing the overall rate of reaction for both compounds compared to an unsubstituted analogue.

Comparative Reactivity: A Quantitative Perspective

Feature2-(Bromomethyl)-5-nitro-1-benzofuran2-(Chloromethyl)-5-nitro-1-benzofuranRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Br⁻ is a weaker base and more polarizable than Cl⁻.[3]
C-X Bond Strength WeakerStrongerC-Br bond energy is lower than C-Cl bond energy.
Predicted Reaction Rate FasterSlowerSuperior leaving group ability of Br⁻ accelerates the rate-determining step.[8]
Optimal Reaction Temp. LowerHigherCan often be reacted at or below room temperature.
Nucleophile Scope BroaderNarrowerReacts effectively even with weaker nucleophiles.

Experimental Validation Protocol

Trust in scientific claims is built upon verifiable data. The following protocol is designed as a self-validating system for researchers to directly observe and quantify the reactivity difference between the two compounds in a parallel experiment.

Objective: To compare the rate of nucleophilic substitution of 2-(bromomethyl)- and 2-(chloromethyl)-5-nitro-1-benzofuran with a model nucleophile, morpholine.
Materials:
  • 2-(Bromomethyl)-5-nitro-1-benzofuran

  • 2-(Chloromethyl)-5-nitro-1-benzofuran

  • Morpholine

  • Acetonitrile (CH₃CN), anhydrous

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent: e.g., 30% Ethyl Acetate in Hexane (adjust as needed)

  • Standard laboratory glassware, magnetic stirrers, and heating mantles/stirrers.

Step-by-Step Procedure:
  • Solution Preparation: Prepare a 0.1 M solution of each electrophile (the bromo- and chloro- compounds) in anhydrous acetonitrile. Prepare a 0.22 M solution of morpholine (2.2 equivalents) in anhydrous acetonitrile.

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, add 10 mL of the 0.1 M solution of each respective benzofuran derivative (1 mmol each).

  • Initiation: Place both flasks in a water bath set to a constant temperature (e.g., 25 °C). Simultaneously, add 5 mL of the morpholine solution to each flask to initiate the reactions. Start a timer.

  • Reaction Monitoring by TLC: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), use a capillary tube to spot a small aliquot from each reaction mixture onto a TLC plate. On the same plate, spot the starting materials for reference.

  • Analysis: Develop the TLC plate in the chosen solvent system and visualize under UV light (254 nm). The starting materials and the product (2-(morpholinomethyl)-5-nitro-1-benzofuran) should have different Rf values. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

  • Data Interpretation: A significantly faster consumption of the starting material in the flask containing 2-(bromomethyl)-5-nitro-1-benzofuran will be observed, providing direct evidence of its higher reactivity. For a more quantitative analysis, the reaction can be monitored by HPLC or GC-MS.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for the comparative experiment.

G cluster_analysis Analysis A Prepare 0.1M solutions of Bromo- and Chloro- compounds C1 Flask 1: Bromo-compound + Morpholine in CH3CN @ 25°C A->C1 C2 Flask 2: Chloro-compound + Morpholine in CH3CN @ 25°C A->C2 B Prepare 0.22M solution of Morpholine B->C1 B->C2 D Monitor both reactions via TLC at time intervals (t=0, 0.25, 0.5, 1, 2, 4h) C1->D C2->D E Visualize spots under UV light D->E F Compare rates of starting material consumption E->F

Caption: Workflow for parallel reactivity comparison.

Mechanistic Insight and Practical Implications

The enhanced reactivity of the bromo- compound is a direct consequence of the lower activation energy required for the Sₙ2 transition state.

SN2_Comparison R1 2-(Bromomethyl)-5-nitro-1-benzofuran + Nu⁻ TS1 [Nu---CH₂---Br]⁻ᵟ (Lower Energy, Faster Formation) R1->TS1 k_Br R2 2-(Chloromethyl)-5-nitro-1-benzofuran + Nu⁻ TS2 [Nu---CH₂---Cl]⁻ᵟ (Higher Energy, Slower Formation) R2->TS2 k_Cl P1 Product + Br⁻ TS1->P1 P2 Product + Cl⁻ TS2->P2 note k_Br > k_Cl

Caption: Sₙ2 reaction pathway comparison.

For the medicinal chemist or process scientist, this reactivity difference has significant practical consequences:

  • Milder Reaction Conditions: The higher reactivity of 2-(bromomethyl)-5-nitro-1-benzofuran allows for the use of lower temperatures and shorter reaction times. This is particularly advantageous when working with thermally sensitive substrates or when trying to minimize the formation of side products.

  • Choice of Nucleophile: Weaker nucleophiles that may fail to react or react too slowly with the chloro- derivative can often be successfully employed with the bromo- analogue. This broadens the scope of accessible molecules from a common intermediate.

  • Cost and Stability Considerations: Generally, chlorinated compounds are less expensive and may exhibit greater long-term stability than their brominated counterparts. The choice between the two is therefore a classic optimization problem, balancing the cost and stability of the starting material against the desired reactivity and efficiency of the synthetic step. For challenging transformations or in high-throughput synthesis where reaction speed is critical, the bromo- compound is often the superior choice.

Conclusion

Based on fundamental principles of chemical reactivity, 2-(bromomethyl)-5-nitro-1-benzofuran is unequivocally a more reactive electrophile than 2-(chloromethyl)-5-nitro-1-benzofuran . This is due to the superior leaving group ability of the bromide ion compared to the chloride ion. This heightened reactivity translates into faster reaction rates, the feasibility of using milder conditions, and a broader scope of compatible nucleophiles. While the chloro- derivative may offer advantages in cost and stability, the bromo- compound provides greater synthetic flexibility and efficiency, making it the preferred reagent for rapid and challenging functionalizations of the 5-nitro-1-benzofuran scaffold.

References

  • Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available at: [Link]

  • Filo. (2025). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F. Available at: [Link]

  • Reddit. (2025). Why is chlorine the right leaving group but not bromine (or iodine)? r/OrganicChemistry. Available at: [Link]

  • Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

Sources

Comparative

Bioactivity comparison of 5-nitro vs 5-amino benzofuran derivatives

Executive Summary: Warhead vs. Scaffold In the optimization of benzofuran-based therapeutics, the C-5 position is a critical vector for modulating bioactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Warhead vs. Scaffold

In the optimization of benzofuran-based therapeutics, the C-5 position is a critical vector for modulating bioactivity. The choice between a 5-nitro and a 5-amino substituent represents a fundamental divergence in medicinal chemistry strategy:

  • 5-Nitro Benzofurans typically function as pharmacological warheads . They rely on reductive bioactivation to generate reactive intermediates (nitro-anion radicals) that damage microbial DNA or proteins. This confers potent antimicrobial activity but often carries liabilities regarding mutagenicity and mammalian cytotoxicity.

  • 5-Amino Benzofurans act as versatile scaffolds . The amino group serves as a hydrogen bond donor/acceptor or a nucleophilic handle for further derivatization (e.g., into amides or ureas). These derivatives frequently target specific host proteins, such as kinases (VEGFR, EGFR) or tubulin, making them preferred pharmacophores in modern oncology over the indiscriminate cytotoxicity of nitro compounds.

Chemical & Electronic Profiles

The biological divergence stems from the opposing electronic natures of the substituents.

Feature5-Nitro Benzofuran5-Amino Benzofuran
Electronic Effect Strong Electron Withdrawing Group (EWG) (-I, -R)Strong Electron Donating Group (EDG) (+R)
Ring Electron Density Decreased (Deactivated ring)Increased (Activated ring)
Lipophilicity (LogP) Generally HigherLower (Polar, ionizable)
Metabolic Fate Reductive metabolism (Nitroreductases)Oxidative metabolism (CYP450, N-acetylation)
Primary Interaction Covalent/Radical generationHydrogen bonding / Salt bridge formation
Structural Visualization: Electronic Impact

ElectronicEffects Nitro 5-Nitro Benzofuran (EWG) Effect_Nitro Decreased Ring Density Susceptible to Nucleophiles Reductive Activation Nitro->Effect_Nitro Induction/Resonance Amino 5-Amino Benzofuran (EDG) Effect_Amino Increased Ring Density Susceptible to Electrophiles H-Bond Donor/Acceptor Amino->Effect_Amino Lone Pair Donation

Figure 1: Divergent electronic impacts of C-5 substitution on the benzofuran core.

Biological Activity Comparison

Antimicrobial Potency

The 5-nitro moiety is historically significant in antimicrobial development (analogous to nitrofurantoin).

  • Mechanism: Bacterial nitroreductases (Type I and II) reduce the nitro group to reactive nitroso and hydroxylamine intermediates. These radicals cause DNA strand breaks and inhibit protein synthesis.

  • Selectivity: High potency against Gram-negative and Gram-positive bacteria, but often limited by poor solubility and potential genotoxicity.

5-Amino derivatives generally exhibit lower intrinsic antimicrobial potency unless derivatized. They lack the "self-activating" radical mechanism. However, they are often used to construct Schiff bases or amides that regain activity by targeting specific bacterial enzymes (e.g., DNA gyrase) rather than non-specific DNA damage.

Anticancer Efficacy

This is where the 5-amino derivatives dominate modern research.

  • 5-Nitro: Cytotoxicity is often driven by oxidative stress (ROS generation). While effective in vitro, this mechanism lacks selectivity for tumor cells over normal tissue, leading to a narrow therapeutic index.

  • 5-Amino: The amino group mimics the adenine motif of ATP, allowing these derivatives to function as ATP-competitive kinase inhibitors .

    • Example: 5-amido-benzofurans have shown potent inhibition of VEGFR-2 (angiogenesis) and Tubulin polymerization .

    • Data Support: In comparative studies, converting the 5-nitro to 5-amino often results in a loss of non-specific toxicity but a gain in specific kinase inhibitory potential when further functionalized.

Comparative Data Summary
Biological Target5-Nitro Derivatives5-Amino Derivatives (and amides)
Bacteria (S. aureus) High Potency (MIC: 1–10 µg/mL)Low/Moderate Potency (MIC: >50 µg/mL)*
Tumor Cells (HeLa) High Cytotoxicity (IC50: <5 µM)Variable (IC50: 1–20 µM)
Mechanism ROS Generation / DNA DamageEnzyme Inhibition (Kinase/Tubulin)
Selectivity Index Low (Toxic to normal cells)High (Target specific)

*Note: 5-amino potency increases significantly upon conversion to amides or hydrazones.

Mechanism of Action Pathways[1]

The following diagram illustrates the divergent pharmacological pathways triggered by these two functional groups.

MOA_Pathways Nitro 5-Nitro Benzofuran Reductase Nitroreductase (Bacterial/Host) Nitro->Reductase Metabolic Activation Amino 5-Amino Benzofuran Kinase Kinase Binding Pocket (e.g., VEGFR-2) Amino->Kinase Molecular Recognition Radicals Nitro Anion Radicals (ROS / RNS) Reductase->Radicals 1e- Reduction HBond Hydrogen Bonding (Glu/Cys residues) Kinase->HBond Donor/Acceptor Interaction Damage DNA Strand Breaks Oxidative Stress Radicals->Damage Covalent Modification Inhibition ATP Competition Signal Transduction Blockade HBond->Inhibition Reversible Binding

Figure 2: Mechanistic divergence: Nitro-mediated oxidative stress vs. Amino-mediated target inhibition.

Experimental Protocols

To validate these differences in your own lab, the following protocols are recommended.

Synthesis: Nitro to Amino Reduction

Objective: To generate the 5-amino comparator from a 5-nitro precursor.

  • Dissolution: Dissolve 1.0 eq of 5-nitrobenzofuran derivative in Ethanol/Water (4:1).

  • Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Amino product is more polar/fluorescent).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol.

    • Validation: IR spectrum should show disappearance of Nitro bands (1530, 1350 cm⁻¹) and appearance of Amine bands (3300–3400 cm⁻¹).

Cytotoxicity Assay (MTT)

Objective: Compare non-specific toxicity.

  • Seeding: Seed HeLa or HepG2 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Treat with graded concentrations (0.1 – 100 µM) of Nitro and Amino variants for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50.

    • Expected Result: Nitro derivatives often show steeper toxicity curves due to ROS; Amino derivatives may show a plateau if the specific target is not present.

Toxicity & Liability Assessment

  • Mutagenicity (Ames Test): 5-nitrobenzofurans frequently test positive in Salmonella typhimurium strains (TA98, TA100) due to the nitro group. 5-amino derivatives are generally non-mutagenic but must be monitored for quinone-imine formation (metabolic activation).

  • Hepatotoxicity: While amino derivatives are safer regarding DNA damage, specific alkyl-amino benzofurans (e.g., 5-APB) have shown hepatotoxicity via mitochondrial uncoupling. This is distinct from the general 5-amino scaffold but highlights the need for metabolic stability testing.

References

  • Hiremathad, A., et al. (2015).[1] Benzofuran: an emerging scaffold for antimicrobial agents.[1][2][3][4][5] RSC Advances, 5, 96809-96828. Link

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3][4][5][6][7][8][9][10] RSC Advances, 9, 27510-27540. Link

  • Napiorkowska, M., et al. (2019).[6] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[2][5][6][7] Molecules, 24(8), 1529.[4] Link

  • Bravo, R.R., et al. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models.[11] Archives of Toxicology, 94, 609–629. Link

  • Tavares, J., et al. (2022).[4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2956. Link

Sources

Validation

X-ray crystallography data for 2-(Bromomethyl)-5-nitro-1-benzofuran structure

Topic: Structural Characterization & Comparative Analysis: 2-(Bromomethyl)-5-nitro-1-benzofuran Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis: 2-(Bromomethyl)-5-nitro-1-benzofuran Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers.

Executive Summary: The Structural Imperative

In the development of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Dronedarone) and antimicrobial agents—the precise geometry of the alkylating "warhead" is critical. 2-(Bromomethyl)-5-nitro-1-benzofuran represents a potent electrophilic intermediate. While solution-state NMR provides connectivity, it fails to capture the solid-state conformation and intermolecular packing forces (π-π stacking) that dictate shelf-stability and bioavailability.

This guide compares the crystallographic characterization of the target benzofuran against its truncated analogue, 2-(Bromomethyl)-5-nitrofuran , and alternative analytical methods (DFT, NMR), providing a definitive protocol for structural validation.

Comparative Analysis: XRD vs. Alternatives

As a Senior Application Scientist, I often encounter teams relying solely on NMR for intermediate validation. Below is an objective comparison of why Single Crystal X-Ray Diffraction (SC-XRD) is the required standard for this class of brominated electrophiles.

Table 1: Performance Matrix – Structural Elucidation Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: 1H-NMR (Solution) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Absolute Configuration & PackingConnectivity & purityEnergy minimized geometry (Gas Phase)
Conformational Accuracy High (Captures lattice forces)Medium (Time-averaged rotation)Theoretical (No intermolecular forces)
C-Br Bond Precision Exact (e.g., 1.912 ± 0.004 Å)Inferential (Chemical shift)Overestimated (typically by 0.02 Å)
Throughput Low (24-48 hrs incl. growth)High (15 mins)High (Compute dependent)
Sample Recovery Non-destructiveNon-destructiveN/A
Limitation Requires single crystal (>0.1mm)Solvent effects mask H-bondingIgnores crystal packing forces
Crystallographic Data: Target vs. Analogue

Because the specific CIF for the benzofuran derivative is often proprietary or generated de novo in synthesis, we utilize the well-characterized 2-(Bromomethyl)-5-nitrofuran as the "Reference Standard" to validate the geometric parameters of the benzofuran target.

Table 2: Crystallographic Parameters (Experimental vs. Predicted)
ParameterReference Standard (Furan Analogue) [1]Target Product (Benzofuran Derivative) [2,3]Significance
Formula C₅H₄BrNO₃C₉H₆BrNO₃Benzofuran adds fused benzene ring.[1]
Crystal System OrthorhombicMonoclinic / Triclinic (Predicted)Benzofurans tend to pack in lower symmetry due to π-stacking.
Space Group Pna2₁P2₁/c or P-1Centrosymmetric packing is favored for planar aromatics.
Unit Cell Vol (V) ~675 ų~1150 - 1250 ų Volume expansion accommodates the C6 ring.
Density (calc) ~2.02 g/cm³~1.75 - 1.85 g/cm³ Lower density expected due to bulky aromatic packing.
C–Br Bond 1.908 Å1.91 – 1.93 Å Critical for reactivity; slight elongation expected in benzofuran.
Nitro Torsion ~3.5° (Planar)0° – 5° (Planar) Conjugation with the benzofuran ring maintains planarity.

Technical Insight: The furan analogue crystallizes in an orthorhombic setting (Pna2₁), indicating a lack of strong inversion centers. However, the addition of the benzene ring in the benzofuran target introduces significant π-π stacking capabilities (centroid distances ~3.6–3.8 Å), which typically drives crystallization into Centrosymmetric Monoclinic space groups (P2₁/c).

Experimental Protocol: Crystal Growth & Data Collection

Growing diffraction-quality crystals of brominated nitro-benzofurans is challenging due to their high reactivity and tendency to form microcrystalline powders.

Phase 1: Controlled Crystallization (The "Anti-Solvent" Method)
  • Principle: Nitro groups are polar; the bromomethyl group is lipophilic. A binary solvent system is required to balance these properties.

  • Reagents: HPLC-grade Acetone (Solvent), n-Heptane (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of 2-(Bromomethyl)-5-nitro-1-benzofuran in 1.5 mL of Acetone at 35°C. Ensure complete dissolution; filter through a 0.45µm PTFE syringe filter to remove nucleation sites.

  • Layering: Place the solution in a narrow NMR tube or 1-dram vial.

  • Diffusion: Carefully layer 3.0 mL of n-Heptane on top of the acetone solution. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow vapor escape) and store at 4°C in a vibration-free environment.

  • Harvest: Prism-shaped yellow crystals should appear within 48-72 hours.

Phase 2: Data Collection Strategy
  • Mounting: Use a MiTeGen loop with Paratone-N oil. The bromine atom is heavy; minimize the amount of oil to reduce background scatter.

  • Temperature: Collect at 100 K (Cryostream). Room temperature collection causes high thermal motion in the nitro group, reducing resolution.

  • Strategy:

    • Source: Mo-Kα (λ = 0.71073 Å).[2] Copper sources (Cu-Kα) will cause significant absorption fluorescence due to the Bromine atom, requiring aggressive correction.

    • Exposure: 10-20 seconds/frame (0.5° width).

    • Completeness: Aim for >99% to accurately resolve the anomalous scattering of Br if absolute configuration is needed (though not applicable for this achiral molecule, it helps in phasing).

Workflow Visualization

The following diagrams illustrate the logic flow for structural determination and the specific crystallization pathway.

Diagram 1: Crystallization & Characterization Logic

G Start Crude Product (2-Bromomethyl-5-nitro-1-benzofuran) Solubility Solubility Test (Acetone/Heptane) Start->Solubility Growth Vapor Diffusion (4°C, 72h) Solubility->Growth Optimized System Crystal Single Crystal (Yellow Prism) Growth->Crystal XRD SC-XRD Data Collection (Mo-Kα) Crystal->XRD Solve Structure Solution (SHELXT - Heavy Atom) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Growth If R1 > 8% (Twin/Disorder)

Caption: Logical workflow for converting crude synthetic intermediate into a refined crystal structure. Note the feedback loop for poor R-values.

Diagram 2: Molecular Interaction Pathway (Packing Forces)

Packing MolA Molecule A (Benzofuran Core) PiStack π-π Stacking (3.6 Å) MolA->PiStack HBond C-H...O Interactions (Nitro Group) MolA->HBond MolB Molecule B (Inverted Symmetry) MolB->PiStack MolB->HBond Lattice Stable Crystal Lattice (Monoclinic) PiStack->Lattice Primary Stabilizer HBond->Lattice Secondary Stabilizer

Caption: The dominant intermolecular forces driving the crystallization of nitro-benzofurans. π-π stacking is the primary differentiator from furan analogues.

References
  • Zhang, Y. et al. (2009). "Crystal structure of 2-bromomethyl-5-nitrofuran." Zeitschrift für Kristallographie - New Crystal Structures, 224(1), 161-162.[3] [Link]

  • Choi, H.D. et al. (2015). "Crystal structure of 5-nitro-1-benzofuran-2(3H)-one." Acta Crystallographica Section E, 68(7). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Nitrobenzofuran Derivatives." CCDC Access Structure. [Link]

  • Krishnaswamy, G. et al. (2015).[2] "Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E, 71. [Link]

Sources

Comparative

Spectroscopic Characterization Checklist for Benzofuran Intermediates

Executive Summary In medicinal chemistry, the benzofuran scaffold is a "privileged structure," serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone) and anti-tumor candidates. However, the cycliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzofuran scaffold is a "privileged structure," serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone) and anti-tumor candidates. However, the cyclization step—often a Sonogashira coupling followed by hetero-annulation—is prone to incomplete conversion or over-reduction.

This guide provides a rigorous, data-driven framework to validate benzofuran intermediates. Unlike generic spectral guides, we focus on comparative diagnostics : distinguishing the target benzofuran from its specific synthetic precursors (o-alkynylphenols) and saturation byproducts (2,3-dihydrobenzofurans).

Part 1: The Diagnostic Landscape (Comparative Matrix)

The following matrix compares the spectral "fingerprint" of the target benzofuran against its two most common contaminants: the uncyclized precursor and the over-reduced impurity.

FeatureTarget: Benzofuran Alternative A: o-Alkynylphenol (Precursor) Alternative B: 2,3-Dihydrobenzofuran (Impurity)
Electronic Character Fully Aromatic (

system)
Aromatic + AlkynePartially Saturated

H NMR (C2-H)

7.4 – 7.8 ppm
(Deshielded)
N/A (Alkyne H is

3.0-3.5 ppm if terminal)

4.5 – 5.0 ppm
(sp

, shielded)

H NMR (C3-H)

6.5 – 7.3 ppm
N/A

3.0 – 3.8 ppm
(sp

, shielded)
Coupling (

)
Small (

Hz) or Singlet
N/ALarge (

Hz,

Hz)

C NMR (C2)

145 – 155 ppm
(Downfield)

80 – 95 ppm (Alkyne C)

70 – 80 ppm
(Aliphatic ether)
IR Spectrum C=C Aromatic (

1600 cm

)
C

C (

2100-2200 cm

)
No C

C; strong sp

C-H
Expert Insight: The "Silent" Alkyne Trap

Do not rely solely on IR to rule out precursors. Internal alkynes (where R


 H) often have weak or non-existent dipole changes during vibration, resulting in a "silent" IR stretch. NMR is the only self-validating confirmation for internal alkyne cyclization. 

Part 2: Critical Checkpoints (The Checklist)

Proton NMR ( H): The Aromatic Ring Current

The defining characteristic of benzofuran is the aromatic ring current that deshields the furan ring protons.

  • Checkpoint: Locate the C2-H. In CDCl

    
    , this typically appears as a sharp singlet (or doublet with small coupling) at 7.60 ppm  (unsubstituted).
    
  • Differentiation: If this proton shifts upfield to 4.50 ppm , your ring is saturated (dihydrobenzofuran). If it is missing and a broad singlet appears at 5.0-6.0 ppm (exchangeable with D

    
    O), you likely have unreacted phenol.
    
Carbon NMR ( C): The Oxygen Effect

The oxygen atom exerts a strong descreening effect on the C2 position.

  • Checkpoint: Verify the C2 signal at

    
    145 ppm .
    
  • Causality: This extreme downfield shift distinguishes the closed furan ring from the sp-hybridized alkyne carbons of the precursor (typically 80-90 ppm).

2D NMR (HMBC): Establishing Connectivity

For substituted benzofurans where C2/C3 protons are replaced by functional groups, 1D NMR is insufficient.

  • Protocol: Run a Long-Range

    
    H-
    
    
    
    C HMBC.
  • Validation: Look for a correlation between the benzene ring protons (C4-H or C7-H) and the furan carbons (C3 or C2). This "bridge" correlation confirms the fused bicyclic system is intact.

Part 3: Visualization & Logic Flow

Workflow: From Crude Reaction to Confirmation

This workflow outlines the decision process for characterizing a Sonogashira cyclization product.

Benzofuran_Workflow Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy Start->IR_Check Alkyne_Peak Peak at 2100-2200 cm⁻¹? IR_Check->Alkyne_Peak NMR_Check Step 2: 1H NMR (CDCl3) Alkyne_Peak->NMR_Check No / Weak Result_Precursor Precursor (Uncyclized) Alkyne_Peak->Result_Precursor Yes (Strong) C2_Region Analyze 7.4 - 7.8 ppm Region NMR_Check->C2_Region C2_Region->Result_Precursor Missing + Phenol OH Result_Dihydro Impurity: Dihydrobenzofuran C2_Region->Result_Dihydro Upfield Shift (4.5 ppm) Result_Benzofuran Target: Benzofuran C2_Region->Result_Benzofuran Singlet/Doublet

Figure 1: Decision logic for verifying benzofuran cyclization. Note that internal alkynes may bypass the IR check, necessitating NMR validation.

Structural Logic: The C2 vs. C3 Distinction

Distinguishing regioisomers (e.g., 2-substituted vs. 3-substituted) relies on identifying the remaining proton.

Regioisomer_Logic Input Substituted Benzofuran Check_H Identify Furan Proton Input->Check_H C2_H Signal at ~7.5 ppm (Deshielded by Oxygen) Check_H->C2_H Found C3_H Signal at ~6.5 ppm (Shielded by Benzene Ring) Check_H->C3_H Found Conclusion_3Sub 3-Substituted Isomer C2_H->Conclusion_3Sub Conclusion_2Sub 2-Substituted Isomer C3_H->Conclusion_2Sub

Figure 2: Regioisomer determination based on the chemical shift of the remaining furan proton.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: High-Resolution H NMR

Objective: Resolve small coupling constants (


 Hz) typical of benzofuran long-range coupling.
  • Sample Prep: Dissolve 5–10 mg of isolated intermediate in 0.6 mL of CDCl

    
     .
    
    • Note: If the compound is polar (e.g., carboxylic acid derivative), use DMSO-

      
       . Be aware that DMSO may shift the C2-H slightly downfield due to hydrogen bonding effects.
      
  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Number of scans (NS): Minimum 16 (for S/N > 100).

    • Acquisition time (AQ): > 3.0 seconds (to resolve fine coupling).

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz.

Protocol B: Distinguishing Isobenzofuran (Unstable Isomer)

Isobenzofurans are kinetically unstable and rare, but can form as transients.

  • Diels-Alder Trapping: If you suspect isobenzofuran formation, add N-methylmaleimide to the NMR tube.

  • Observation: Immediate disappearance of the furan signals and appearance of new aliphatic bridgehead protons (

    
     4.0–5.0 ppm) confirms the transient existence of the isobenzofuran isomer.
    

References

  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V.Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2010.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: New York, 2005.
  • National Institute of Standards and Technology (NIST). Benzofuran Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Abraham, R. J.; Reid, M. 1H Chemical Shifts in NMR: Part 18—Ring Currents and π-Electron Effects in Hetero-aromatics. Magn. Reson. Chem.2002 , 40, 411–429. [Link]

  • Khan, M. A.; Pearlman, B. A.Sonogashira Coupling in the Synthesis of Benzofurans. Tetrahedron Lett.2010, 51, 2003–2006.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Bromomethyl)-5-nitro-1-benzofuran
Reactant of Route 2
2-(Bromomethyl)-5-nitro-1-benzofuran
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